Sligrl-NH2
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMJRPYYIJZPC-JYAZKYGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Mechanisms of Sligrl-NH2: A Deep Dive into PAR2 Activation and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sligrl-NH2, a synthetic hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2), serves as a potent and selective agonist for Protease-Activated Receptor-2 (PAR2), a G protein-coupled receptor implicated in a myriad of physiological and pathological processes, including inflammation, pain, and gastrointestinal function.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with PAR2 and the subsequent intracellular signaling cascades. We present a comprehensive summary of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's molecular pharmacology.
Introduction to this compound and Protease-Activated Receptor-2 (PAR2)
Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence, known as a "tethered ligand," which then binds to and activates the receptor, initiating intracellular signaling.[4][5] PAR2 is activated by various proteases, including trypsin and mast cell tryptase.
This compound is a synthetic peptide that corresponds to the murine PAR2 tethered ligand sequence.[5] It acts as a direct agonist, capable of activating PAR2 without the need for proteolytic cleavage.[4] This property makes this compound an invaluable tool for studying PAR2 function and a potential therapeutic agent for modulating PAR2 activity in various disease states.[6][7]
Quantitative Analysis of this compound Interaction with PAR2
The affinity and potency of this compound and related peptides at the PAR2 receptor have been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional potency (EC50) data from the literature.
Table 1: PAR2 Binding Affinity (Ki) of this compound and Related Peptides
| Compound | Cell Line | Radioligand | Ki (μM) | Reference |
| This compound | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 4.8 | [1] |
| SLIGKV-NH2 (human) | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 8.7 | [1] |
| SLIGRL-OH | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 15.5 | [1] |
| 2-furoyl-LIGRL-NH2 | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 0.112 | [1] |
| tc-LIGRLO-NH2 | NCTC2544-PAR2 | [3H]2-furoyl-LIGRL-NH2 | 14.6 | [1] |
Table 2: Functional Potency (EC50) of this compound in PAR2 Activation Assays
| Assay | Cell Line/Tissue | EC50 (μM) | Reference |
| Calcium Mobilization | Various | ~0.5 - 5 | [2][3] |
| Relaxation (endothelium-free aorta with PVAT) | Rat Aorta | 10 | [1][8] |
| Gastrointestinal Transit | Mouse | - | [3] |
| ERK1/2 Phosphorylation | HT-29 cells | Not explicitly stated for this compound | [4] |
Signaling Pathways Activated by this compound
Upon binding to PAR2, this compound triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. The primary pathways activated are the Gq/11-PLC-Calcium mobilization pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. There is also evidence for the involvement of other G proteins and β-arrestin-mediated signaling.
Gq/11-PLC-Calcium Mobilization Pathway
The canonical signaling pathway initiated by this compound-mediated PAR2 activation involves the coupling to Gq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound also stimulates the MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[9] This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms. Activation of the MAPK pathway is crucial for mediating cellular responses such as proliferation, differentiation, and inflammation.
Other Signaling Pathways
There is emerging evidence that this compound-mediated PAR2 activation can also couple to other G proteins, such as Gi/o and G12/13, leading to the modulation of adenylyl cyclase activity and RhoA activation, respectively.[4] Furthermore, β-arrestin recruitment to PAR2 not only contributes to MAPK signaling but also plays a role in receptor desensitization and internalization.[8]
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of ligands to PAR2.[1][9]
Materials:
-
Cells expressing PAR2 (e.g., NCTC2544-PAR2)
-
Radiolabeled PAR2 agonist (e.g., [3H]2-furoyl-LIGRL-NH2)
-
Unlabeled this compound and other competing ligands
-
Binding buffer (e.g., serum-free medium with 0.1% BSA and 0.1% NaN3)
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a suspension of PAR2-expressing cells.
-
In a 96-well plate, incubate the cell suspension with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Incubate at 25°C for 60 minutes to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol is based on standard methods for measuring intracellular calcium mobilization.[7][10][11]
Materials:
-
Cells expressing PAR2
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed PAR2-expressing cells into a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and continuously record the fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the concentration-response curve and calculate the EC50 value using non-linear regression.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK1/2 phosphorylation via Western blotting.[12]
Materials:
-
PAR2-expressing cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture PAR2-expressing cells to near confluency and serum-starve overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phosphorylated ERK1/2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of PAR2 in health and disease. Its mechanism of action involves direct binding to and activation of PAR2, leading to the initiation of multiple intracellular signaling pathways, most notably the Gq/11-PLC-calcium mobilization and MAPK/ERK cascades. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for researchers and drug development professionals seeking to modulate PAR2 activity for therapeutic benefit. The information and protocols provided in this guide serve as a comprehensive resource for advancing the study of this compound and its therapeutic potential.
References
- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Sligrl-NH2: A Technical Guide to a Key PAR2 Activating Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) distinguished by its unique activation mechanism.[1] Unlike typical GPCRs that are activated by ligand binding, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1][2] This cleavage unmasks a new N-terminal sequence, SLIGKV- in humans and SLIGRL- in rodents, which acts as a "tethered ligand" that binds to and activates the receptor intramolecularly, initiating downstream signaling.[1][3]
To study the function of PAR2 without the confounding effects of proteases, which can have multiple substrates, synthetic peptides that mimic the tethered ligand sequence have been developed.[4] Sligrl-NH2 (Ser-Leu-Ile-Gly-Arg-Leu-NH2) is the synthetic peptide corresponding to the rodent PAR2 tethered ligand.[3][5] It serves as a selective and potent agonist, making it an invaluable tool for elucidating the physiological and pathological roles of PAR2 in various systems.[6] This guide provides an in-depth overview of this compound, its mechanism of action, signaling pathways, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as a direct agonist of PAR2, bypassing the need for proteolytic cleavage.[7] It binds to an orthosteric site on the receptor, likely within the second extracellular loop, mimicking the action of the endogenous tethered ligand.[5] This binding event induces a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades.[1] this compound is specific for PAR2, showing little to no activation of other protease-activated receptors like PAR1 and PAR4.[6] While this compound is derived from the rodent sequence, it is also effective at activating human PAR2, though the human-derived peptide SLIGKV-NH2 and other modified peptides can exhibit different potencies.[3][8]
Signaling Pathways Activated by this compound
Activation of PAR2 by this compound is known to engage multiple, complex intracellular signaling pathways, which can be cell-type and context-dependent. The primary pathways include coupling to various G proteins and the involvement of β-arrestins.[1][2]
-
Gαq/11 Pathway: This is a canonical signaling pathway for PAR2. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a commonly measured endpoint of PAR2 activation.[1]
-
Gα12/13 Pathway: PAR2 can also couple to Gα12/13, leading to the activation of RhoGEFs and the small GTPase RhoA, which influences cytoskeletal dynamics and cell migration.
-
Gαi/o Pathway: In some cellular contexts, PAR2 activation can lead to the inhibition of adenylyl cyclase, mediated by Gαi/o proteins.[2]
-
β-Arrestin Pathway and ERK1/2 Activation: Following activation, PAR2 can be phosphorylated, leading to the recruitment of β-arrestins.[9] This interaction not only mediates receptor desensitization and internalization but also serves as a scaffold for G protein-independent signaling, most notably the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][9]
The ability of different agonists to differentially engage these pathways, a phenomenon known as "biased agonism," is an active area of research for PAR2.[2]
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 7. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Sligrl-NH2: A Technical Guide to its Discovery, Synthesis, and Application in PAR2 Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sligrl-NH2, a synthetic hexapeptide amide that has become an invaluable tool for investigating the physiological and pathological roles of Protease-Activated Receptor 2 (PAR2). Discovered as a potent and selective agonist, this compound mimics the endogenous tethered ligand of PAR2, enabling precise studies of its activation and downstream signaling. This document details the discovery of this compound, provides a thorough methodology for its solid-phase synthesis and purification, and presents its key pharmacological data. Furthermore, it elucidates the complex signaling pathways activated by this compound and offers detailed protocols for essential in vitro and ex vivo functional assays. This guide is intended to serve as a core resource for researchers in pharmacology, cell biology, and drug development who are focused on PAR2-mediated processes.
Discovery and Background
This compound (Ser-Leu-Ile-Gly-Arg-Leu-NH2) is a synthetic peptide agonist derived from the N-terminus of the rat Protease-Activated Receptor 2 (PAR2).[1][2] PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence, the "tethered ligand," which then binds to and activates the receptor intramolecularly.[3] this compound corresponds to the tethered ligand sequence of rat PAR2 and can activate the receptor without the need for prior proteolytic cleavage.[1][3] This property makes it a valuable experimental tool to study the specific consequences of PAR2 activation. The human ortholog of this tethered ligand is SLIGKV-NH2.[1]
Physicochemical Properties and Pharmacological Data
This compound is a hexapeptide with a C-terminal amide modification, which enhances its stability and binding affinity compared to the free carboxyl version.[2] Its fundamental properties and pharmacological parameters are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H56N10O7 | [2] |
| Molecular Weight | 656.82 g/mol | [2] |
| Amino Acid Sequence | Ser-Leu-Ile-Gly-Arg-Leu | [2] |
| Modification | C-terminal Amide | [2] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water (up to 1 mg/ml) | [2] |
| CAS Number | 171436-38-7 | [2] |
Table 2: Pharmacological Data for this compound and Other PAR2 Agonists
| Agonist | Assay Type | EC50 | Reference |
| This compound | PAR2 Activation | ~ 5 µM | [2] |
| This compound | PAR2 Activation (specific) | 0.5 - 2.0 µM | |
| This compound | Aorta Relaxation (endothelium-free, +PVAT) | 10 µM | [4] |
| 2-furoyl-LIGRLO-NH2 | PAR2-dependent Ca2+ signaling | More potent than this compound | [5][6] |
| 2-at-LIGRL-NH2 | PAR2-dependent Ca2+ signaling | More potent than this compound | [5] |
| 6-an-LIGRL-NH2 | PAR2-dependent Ca2+ signaling | More potent than this compound | [5] |
Synthesis and Purification
The synthesis of this compound is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Leucine):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Arg, Gly, Ile, Leu, Ser), using the corresponding Fmoc-protected amino acid with appropriate side-chain protection (Pbf for Arginine, tBu for Serine).
-
Final Fmoc Deprotection: After coupling the final amino acid (Serine), remove the N-terminal Fmoc group as described above.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[7]
-
Analyze the purified peptide by mass spectrometry to confirm its identity.[7]
-
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathways Activated by this compound
Activation of PAR2 by this compound initiates a complex network of intracellular signaling cascades. PAR2 can couple to multiple heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, and can also signal independently of G proteins through β-arrestin pathways.[8]
-
Gq/11 Pathway: This is a major signaling route for PAR2. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic Ca2+. DAG, in conjunction with Ca2+, activates protein kinase C (PKC).
-
MAPK/ERK Pathway: PAR2 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), part of the mitogen-activated protein kinase (MAPK) cascade. This pathway is involved in cell proliferation, differentiation, and inflammation.[5][9]
-
NF-κB Pathway: this compound has been shown to enhance the translocation of the p65 subunit of NF-κB to the nucleus, indicating activation of this key pro-inflammatory transcription factor.[9]
-
β-Arrestin Pathway: Following agonist binding, PAR2 can be phosphorylated, leading to the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades.[8][9]
Caption: PAR2 signaling pathways activated by this compound.
Key Experimental Protocols
In Vitro: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR2 activation by this compound.
Materials:
-
Cells expressing PAR2 (e.g., HEK293 cells transfected with PAR2, or cell lines endogenously expressing the receptor)
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capability
Procedure:
-
Cell Seeding: Seed PAR2-expressing cells into a 96-well plate and culture overnight to allow for attachment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Record baseline fluorescence for a short period.
-
Automatically inject the this compound solution at various concentrations.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.
Ex Vivo: Aortic Ring Relaxation Assay
This assay assesses the vasoactive properties of this compound by measuring its effect on the contractility of isolated aortic rings.
Materials:
-
Thoracic aorta from a rat or mouse
-
Krebs-Henseleit solution
-
Phenylephrine or other vasoconstrictor
-
This compound stock solution
-
Organ bath system with force transducers
-
Dissection microscope and tools
Procedure:
-
Aorta Dissection:
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2, and maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.
-
This compound Addition: Once a stable contraction is achieved, add this compound cumulatively to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot a concentration-response curve to determine the potency of this compound.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of PAR2. Its well-defined mechanism of action, established synthesis protocol, and utility in a range of functional assays make it indispensable for elucidating the roles of PAR2 in health and disease. This technical guide provides the essential information and methodologies for researchers to effectively utilize this compound in their studies, paving the way for new discoveries in PAR2 biology and the development of novel therapeutics targeting this receptor.
References
- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 2. This compound | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 3. What are PAR-2 agonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vivo Activity of Sligrl-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo activity of Sligrl-NH2, a synthetic peptide agonist of Protease-Activated Receptor-2 (PAR2). This compound mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of PAR2, making it a valuable tool for studying the physiological and pathological roles of this receptor. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways and experimental workflows.
Core Concepts
This compound is the C-terminally amidated form of the hexapeptide Ser-Leu-Ile-Gly-Arg-Leu, which corresponds to the tethered ligand sequence of rodent PAR2.[1][2] Activation of PAR2 by this compound initiates a cascade of intracellular signaling events, primarily through G-protein coupling, leading to diverse physiological responses.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vivo and in vitro activity of this compound and its analogs from various studies. This data is crucial for experimental design and interpretation.
| Agonist | Assay | Potency (EC50/Ki) | Tissue/Cell Line | Reference |
| This compound | Ca2+ Mobilization | ~5 µM | PAR2-expressing cells | |
| Aortic Relaxation | EC50 of 10 µM | Endothelium-free rat aorta with PVAT | [5] | |
| Intestinal Ion Transport (Isc) | Active at 10-80 µM | Rat jejunum | [6] | |
| ERK1/2 Phosphorylation | Active | CHO-hPAR2 and HT-29 cells | [7] | |
| 2-furoyl-LIGRLO-NH2 | Ca2+ Mobilization | EC50 = 0.84 µM | 16HBE14o- cells | [8] |
| [3H]2-furoyl-LIGRL-NH2 Binding | Ki = 0.119 µM | Monolayer cells | [1] | |
| tc-LIGRLO-NH2 | Ca2+ Mobilization | Equivalent to this compound | Rat KNRK cells expressing rat PAR2 | [6] |
| Aortic Relaxation | As active as this compound | Rat pulmonary artery | [9] | |
| 2-at-LIGRL-NH2 | Ca2+ Signaling & Thermal Hyperalgesia | More potent than this compound | In vitro nociceptors and in vivo models | [3] |
Signaling Pathways
Activation of PAR2 by this compound predominantly triggers two major downstream signaling pathways: the mitogen-activated protein kinase (MAPK) pathway and the intracellular calcium (Ca2+) signaling pathway.[3] These pathways are central to the diverse cellular responses mediated by PAR2.
Caption: this compound activated PAR2 signaling pathways.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of in vivo studies. Below are representative protocols for assessing the in vivo effects of this compound.
In Vivo Model of Nociception (Thermal Hyperalgesia)
This protocol is adapted from studies evaluating the role of PAR2 in pain.[3]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Acclimatization: Animals are habituated to the testing environment and handling for several days before the experiment to minimize stress-induced variability.
-
Baseline Measurement: Baseline thermal withdrawal latencies are determined using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded.
-
This compound Administration: this compound, dissolved in sterile saline, is injected intraplantarly into the hind paw. A typical dose range is 10-100 µg in a volume of 10-50 µL. A control group receives an equivalent volume of saline.
-
Post-Injection Measurements: Thermal withdrawal latencies are measured at multiple time points post-injection (e.g., 15, 30, 60, 120 minutes) to assess the development and duration of thermal hyperalgesia.
-
Data Analysis: The change in withdrawal latency from baseline is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the this compound treated group with the control group.
Caption: Workflow for in vivo nociception studies.
In Vivo Model of Airway Inflammation
This protocol is based on studies investigating the role of PAR2 in pulmonary inflammation.[10]
-
Animal Model: BALB/c or C57BL/6 mice are suitable for this model.
-
Intranasal Administration: Mice are lightly anesthetized, and this compound (e.g., 10 mg/ml in sterile PBS) is administered intranasally in a small volume (e.g., 20-50 µL). In some studies, this compound is co-administered with an inflammatory stimulus like lipopolysaccharide (LPS). A control group receives the vehicle.
-
Bronchoalveolar Lavage (BAL): At specified time points (e.g., 3, 24, 48, 72 hours) post-administration, mice are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of sterile saline or PBS into the lungs via a tracheal cannula.
-
Cellular Analysis: The BAL fluid is centrifuged to pellet the cells. The supernatant can be stored for cytokine analysis. The cell pellet is resuspended, and total cell counts are determined using a hemocytometer. Differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils) are performed on cytospin preparations stained with a Romanowsky-type stain.
-
Data Analysis: Cell numbers are expressed as cells per mL of BAL fluid. Statistical comparisons are made between the different treatment groups at each time point.
In Vivo Model of Gastrointestinal Transit
This protocol is derived from research on the effects of PAR2 activation on gut motility.
-
Animal Model: Mice (e.g., ddY strain) are fasted overnight with free access to water.
-
Drug Administration: this compound is administered, for example, by intraperitoneal or oral gavage.
-
Marker Administration: A non-absorbable colored marker (e.g., 5% charcoal suspension in 10% gum arabic) is administered orally.
-
Transit Measurement: After a set time (e.g., 20 minutes), the animals are euthanized, and the entire small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus to the most distal point is measured and expressed as a percentage of the total length of the small intestine.
-
Data Analysis: The percentage of intestinal transit is compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Conclusion
This compound is a pivotal research tool for elucidating the multifaceted roles of PAR2 in vivo. Its ability to selectively activate PAR2 has provided significant insights into the receptor's involvement in pain, inflammation, vascular regulation, and gastrointestinal function. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers designing and interpreting studies aimed at further understanding PAR2 biology and its potential as a therapeutic target. The development of more potent and stable analogs of this compound continues to advance the field, offering new opportunities for therapeutic intervention.
References
- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual endothelium-dependent vascular activities of proteinase-activated receptor-2-activating peptides: evidence for receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
Sligrl-NH2: A Modulator of Gastrointestinal Transit - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic peptide Sligrl-NH2 and its role in modulating gastrointestinal (GI) transit. This compound is a potent and specific agonist for Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor widely expressed throughout the gastrointestinal tract.[1][2][3] Activation of PAR2 has been shown to influence various GI functions, including motility, secretion, and inflammation.[1][4] This document summarizes key quantitative data, details experimental protocols for studying GI transit, and visualizes the underlying signaling pathways.
Core Mechanism of Action: PAR2 Activation
This compound mimics the action of endogenous proteases, such as trypsin, that activate PAR2.[3][5] This activation occurs through a unique mechanism where the protease cleaves the N-terminal domain of the receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor.[2][3] this compound, a synthetic peptide derived from the rat PAR2 receptor sequence, directly binds to and activates the receptor without the need for proteolytic cleavage.[6][7]
Modulation of Gastrointestinal Transit
This compound has been demonstrated to enhance gastrointestinal transit, particularly in models of constipation.[6][8] A key study investigating the effects of this compound on loperamide-induced constipation in Sprague-Dawley rats provides significant quantitative insights into its therapeutic potential.[8][9]
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from a study by Zhang et al. (2018), where loperamide was used to induce constipation in rats, followed by treatment with this compound.[8][9][10][11]
Table 1: Effect of this compound on Intestinal Transit Ratio in Loperamide-Induced Constipated Rats
| Treatment Group | Dose | Intestinal Transit Ratio (%) |
| Control (Non-constipated) | - | 68.4 ± 5.2 |
| Constipation (Loperamide) | - | 42.1 ± 4.8 |
| This compound (Low Dose) | 2.5 µmol/kg | 53.6 ± 5.1 |
| This compound (High Dose) | 5 µmol/kg | 65.8 ± 5.5 |
| Prucalopride (Positive Control) | 2 mg/kg | 66.2 ± 5.3* |
*p<0.05 versus the constipation group. Data are presented as mean ± standard deviation.[11]
Table 2: Effect of this compound on Fecal Parameters in Loperamide-Induced Constipated Rats
| Treatment Group | Dose | Fecal Pellet Number (per 24h) | Fecal Weight (g per 24h) | Fecal Water Content (%) |
| Control (Non-constipated) | - | 32.5 ± 3.1 | 2.8 ± 0.3 | 45.2 ± 3.9 |
| Constipation (Loperamide) | - | 15.8 ± 2.5 | 1.2 ± 0.2 | 28.7 ± 3.1 |
| This compound (Low Dose) | 2.5 µmol/kg | 21.3 ± 2.8 | 1.9 ± 0.3 | 35.4 ± 3.5 |
| This compound (High Dose) | 5 µmol/kg | 29.8 ± 3.0 | 2.6 ± 0.3 | 42.8 ± 3.7 |
| Prucalopride (Positive Control) | 2 mg/kg | 30.1 ± 3.2 | 2.7 ± 0.4 | 43.1 ± 3.8* |
*p<0.05 versus the constipation group. Data are presented as mean ± standard deviation.[11]
Signaling Pathways of this compound in the Gastrointestinal Tract
The pro-motility effects of this compound are mediated through a complex signaling cascade following PAR2 activation. This involves interactions with key cells and neurotransmitters within the gut. The diagram below illustrates the proposed signaling pathway.
Experimental Protocols
The investigation of this compound's effects on gastrointestinal transit relies on established animal models and measurement techniques.
Loperamide-Induced Constipation Model in Rats
A common method to induce a constipated state in rodents is through the administration of loperamide, an opioid receptor agonist that inhibits GI motility.[8][9]
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.[9]
-
Induction of Constipation: Loperamide is administered subcutaneously (e.g., 4 mg/kg) twice daily for a period of three days to induce constipation.[9]
-
Treatment Administration: this compound is administered orally once daily for a specified duration (e.g., seven days). A positive control, such as prucalopride (a 5-HT4 receptor agonist), and a vehicle control (e.g., PBS) are included.[9][10]
-
Outcome Measures: On the final day of treatment, various parameters are assessed, including food and water intake, fecal pellet number, weight, and water content.[9]
Measurement of Gastrointestinal Transit
The primary method to quantify the rate of GI transit involves tracking the movement of a non-absorbable marker through the digestive tract.
Charcoal Meal Transit Assay:
-
Fasting: Animals are fasted for a specific period (e.g., 12-24 hours) with free access to water to ensure an empty stomach.
-
Marker Administration: A charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic) is administered orally by gavage.
-
Transit Time: After a set time (e.g., 20-30 minutes), the animals are euthanized.
-
Measurement: The small intestine is carefully excised from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Calculation: The intestinal transit ratio is calculated as: (Distance traveled by charcoal / Total length of the small intestine) x 100.[8][11]
Carmine Red Marker Assay:
An alternative non-invasive method involves using a colored marker that can be visually identified in the feces.[12][13]
-
Marker Administration: A solution of carmine red (e.g., 6% in 0.5% methylcellulose) is administered orally by gavage.[12]
-
Monitoring: Animals are placed in individual cages with a clean surface to allow for easy observation of fecal pellets.
-
Transit Time Measurement: The time from the administration of the carmine red solution to the appearance of the first red-colored fecal pellet is recorded as the whole gut transit time.[12]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of a pro-motility agent like this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for disorders of reduced gastrointestinal motility, such as constipation. Its mechanism of action via PAR2 activation leads to a cascade of events that ultimately enhance intestinal transit. The preclinical data presented in this guide provide a strong rationale for further investigation. Future research should focus on the long-term safety and efficacy of this compound, as well as its potential application in other gastrointestinal disorders where motility is compromised. The detailed experimental protocols and workflow provided herein offer a framework for researchers and drug development professionals to further explore the therapeutic utility of this compound and other PAR2 agonists.
References
- 1. Proteinase-activated receptor 2 (PAR-2) in gastrointestinal and pancreatic pathophysiology, inflammation and neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease activated receptor 2: a new target for IBS treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Gastrointestinal roles for proteinase-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 2 and gut permeability: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 7. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effect of protease-activated receptor 2 agonist this compound on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of protease-activated receptor 2 agonist this compound on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. dovepress.com [dovepress.com]
- 12. mmpc.org [mmpc.org]
- 13. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
Sligrl-NH2: A Technical Guide to its Receptor Specificity for PAR2 over PAR1 and PAR4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the receptor specificity of the synthetic peptide Sligrl-NH2, a potent agonist for Protease-Activated Receptor 2 (PAR2). A comprehensive understanding of its selectivity over other members of the PAR family, namely PAR1 and PAR4, is critical for its use as a research tool and for the development of targeted therapeutics. This document provides a detailed overview of the quantitative data, experimental protocols for assessing specificity, and the intricate signaling pathways involved.
Quantitative Analysis of Receptor Specificity
This compound, a peptide derived from the N-terminus of the rat PAR2 receptor sequence, demonstrates a marked preference for PAR2. While its agonist activity at PAR2 is well-documented, quantitative data for its interaction with PAR1 and PAR4 are less prevalent in single comparative studies. The following tables summarize the available data on the functional potency of this compound.
| Receptor | Agonist | Parameter | Value (µM) | Cell Line/System | Reference |
| PAR2 | This compound | EC50 | 0.5 - 2.0 | Various | [1] |
| PAR2 | This compound | EC50 | ~5 | Not Specified | |
| PAR2 | This compound | EC50 | >40 | 16HBE14o- cells | [2] |
| PAR1 | This compound | Activity | No significant activity | Guinea-pig lower esophageal sphincter | [3] |
| PAR4 | This compound | Activity | No significant activity | Guinea-pig lower esophageal sphincter | [3] |
Experimental Protocols for Determining Receptor Specificity
The specificity of this compound for PAR2 is typically determined through a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to PAR receptors.
Objective: To determine the binding affinity (Ki) of this compound for PAR1, PAR2, and PAR4.
Materials:
-
Cell membranes prepared from cells expressing high levels of human PAR1, PAR2, or PAR4.
-
Radiolabeled PAR antagonist (e.g., [3H]-GB88 for PAR2) or a suitable radiolabeled agonist.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target PAR in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled this compound at various concentrations.
-
50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
100 µL of cell membrane suspension (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the functional potency (EC50) of this compound in activating PAR1, PAR2, and PAR4.
Materials:
-
HEK293 cells or other suitable host cells transiently or stably expressing human PAR1, PAR2, or PAR4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to confluence.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Record baseline fluorescence.
-
Agonist Addition: Automatically inject a range of concentrations of this compound into the wells and continuously measure the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the maximum response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The activation of PAR2 by this compound initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental results and for drug development.
PAR2 Signaling Pathways
PAR2 couples to multiple G protein subtypes, leading to the activation of distinct downstream signaling pathways.
Experimental Workflow for Assessing GPCR Agonist Selectivity
A systematic approach is necessary to rigorously determine the selectivity of a ligand like this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of PAR2 due to its specific agonist activity. The experimental protocols outlined in this guide provide a framework for researchers to independently verify its selectivity and to explore the downstream consequences of PAR2 activation. The provided diagrams of the signaling pathways and experimental workflows offer a visual guide to the complex processes involved. Further research focusing on direct comparative binding and functional studies across all PAR subtypes will provide a more complete picture of this compound's selectivity profile and further solidify its role in PAR-related research and drug discovery.
References
The Role of Sligrl-NH2 in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sligrl-NH2 is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) that acts as a potent agonist for Protease-Activated Receptor-2 (PAR2), a G protein-coupled receptor implicated in a wide array of physiological and pathological processes, including inflammation, pain, and tissue repair.[1] This technical guide provides an in-depth overview of the role of this compound in inflammatory responses, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways it modulates. Understanding the multifaceted activities of this compound is crucial for researchers and drug development professionals exploring PAR2 as a therapeutic target.
Mechanism of Action: A Dual Agonist
This compound primarily exerts its effects through the activation of two distinct receptors:
-
Protease-Activated Receptor-2 (PAR2): PAR2 is a unique receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling. This compound mimics this endogenous tethered ligand, directly binding to and activating PAR2 without the need for proteolytic cleavage.[1][2]
-
Mas-related G protein-coupled Receptor C11 (MrgprC11): In addition to PAR2, this compound has been shown to activate MrgprC11, a receptor primarily expressed in sensory neurons.[3][4][5][6] This dual agonism is critical to consider when interpreting experimental results, as activation of MrgprC11 is particularly associated with itch, a sensation often linked to inflammatory skin conditions.[5][6]
The downstream signaling cascades initiated by this compound are complex and cell-type specific, involving multiple pathways that can lead to either pro-inflammatory or anti-inflammatory outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound in various experimental models of inflammation.
Table 1: Receptor Activation and In Vitro Efficacy
| Parameter | Value | Cell/Tissue Type | Reference |
| PAR2 EC50 (Ca2+ mobilization) | >40 µM | 16HBE14o- cells | [7][8] |
| PAR2 EC50 (Relaxation) | 10 µM | Endothelium-free aorta with PVAT | [3] |
| MrgprC11 EC50 (Ca2+ mobilization) | Not explicitly quantified for this compound, but shown to activate | CHO cells expressing MrgprC11 | [9] |
Table 2: Effects on Inflammatory Mediator Release
| Inflammatory Mediator | Effect | Cell Type | Concentration of this compound | Co-stimulant | Reference |
| IL-1β | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |
| IL-6 | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |
| MCP-1 | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |
| TNF-α | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |
| IL-10 | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [9][10] |
| Nitric Oxide (NO) | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [11] |
| iNOS | Increased | Murine Peritoneal Macrophages | 30 µM | LPS (100 ng/mL) | [11] |
| β-hexosaminidase | 7 ± 1% release | Rat Peritoneal Mast Cells | 40 µM | None | [12] |
Table 3: In Vivo Inflammatory Models
| Model | Species | Effect of this compound | Key Findings | Reference |
| TNBS-induced Colitis | Mouse | Dose-dependently reduced colitis | Anti-inflammatory; inhibited IFN-γ secretion. | [13] |
| Rat Paw Edema | Rat | Induced edema and granulocyte infiltration | Pro-inflammatory. | [14][15][16] |
| LPS-induced Airway Inflammation | Mouse | Inhibited neutrophil influx | Anti-inflammatory. |
Signaling Pathways
This compound activation of PAR2 triggers a cascade of intracellular signaling events that are central to its role in inflammation. The primary pathways involved are the activation of Mitogen-Activated Protein Kinases (MAPK), the mobilization of intracellular calcium (Ca2+), and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][17]
PAR2 Signaling Cascade
Caption: this compound activates PAR2, leading to Gq/11-mediated PLC activation, subsequent IP3 and DAG production, intracellular Ca2+ release, and activation of PKC, which in turn triggers MAPK and NF-κB signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound on inflammatory responses.
Murine Peritoneal Macrophage Isolation and Culture
This protocol describes the isolation of macrophages from the peritoneal cavity of mice, which can then be used for in vitro stimulation with this compound.
Materials:
-
C57BL/6 mice
-
3% Brewer thioglycollate medium
-
70% ethanol
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Syringes (5 mL and 10 mL) and needles (23G and 20G)
-
50 mL conical tubes
-
Refrigerated centrifuge
-
Hemocytometer
-
6-well culture plates
Procedure:
-
Inject each mouse intraperitoneally with 1 mL of 3% Brewer thioglycollate medium using a 23G needle.
-
After 3-4 days, euthanize the mice by cervical dislocation.
-
Sterilize the abdominal area with 70% ethanol.
-
Make a small midline incision through the skin to expose the peritoneal wall.
-
Inject 5-10 mL of cold, sterile DPBS into the peritoneal cavity using a 20G needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Aspirate the peritoneal fluid containing the cells and transfer it to a 50 mL conical tube on ice.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
-
Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 1 x 10^6 cells per well in a 6-well plate and incubate at 37°C for 1-2 hours to allow macrophages to adhere.
-
Gently wash the wells three times with warm DPBS to remove non-adherent cells.
-
The adherent macrophages are now ready for stimulation with this compound and/or other inflammatory agents like LPS.[3]
Measurement of Cytokine Production by ELISA
This protocol outlines the steps for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of this compound-stimulated macrophages.
Materials:
-
Supernatants from macrophage cultures
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 10% FBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody diluted in assay diluent and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[10][18][19][20][21]
Western Blot for NF-κB Activation
This protocol is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Materials:
-
This compound-stimulated macrophage cell lysates
-
Cytoplasmic and nuclear extraction reagents
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the stimulated macrophages and separate the cytoplasmic and nuclear fractions using a commercial kit or standard laboratory protocol.
-
Determine the protein concentration of each fraction using a protein assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (lamin B1) and a cytoplasmic marker (β-actin). An increase in p65 in the nuclear fraction indicates NF-κB activation.[7][22][23]
Caption: Workflow for detecting NF-κB p65 translocation by Western blot.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of PAR2 by this compound.
Materials:
-
Cells expressing PAR2 (e.g., 16HBE14o- or transfected cell lines)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a Fura-2 AM loading solution containing Fura-2 AM and Pluronic F-127 in HBS.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at various concentrations to the wells.
-
Immediately begin recording the fluorescence ratio (340/380 nm) over time.
-
An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.[24][25][26][27][28]
Conclusion
This compound is a valuable research tool for investigating the role of PAR2 and MrgprC11 in inflammation. Its ability to elicit both pro- and anti-inflammatory responses highlights the complexity of PAR2 signaling and underscores the importance of considering the specific cellular and tissue context in which it is activated. This technical guide provides a comprehensive resource for researchers, offering a consolidated view of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. A thorough understanding of the multifaceted nature of this compound's activity is essential for the continued exploration of PAR2 as a potential therapeutic target for a range of inflammatory diseases.
References
- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harvest and Culture of Mouse Peritoneal Macrophages [bio-protocol.org]
- 3. Isolation of Murine Peritoneal Macrophages to Carry Out Gene Expression Analysis Upon Toll-like Receptors Stimulation [jove.com]
- 4. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ussing Chamber, The Ussing Chamber [ebrary.net]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiologicinstruments.com [physiologicinstruments.com]
- 14. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Harvest and Culture of Mouse Peritoneal Macrophages [en.bio-protocol.org]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. bowdish.ca [bowdish.ca]
- 21. h-h-c.com [h-h-c.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. hellobio.com [hellobio.com]
- 25. ionbiosciences.com [ionbiosciences.com]
- 26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Methodological & Application
Sligrl-NH2: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sligrl-NH2 is a synthetic hexapeptide amide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) that acts as a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[1][2][3] PAR2 is activated endogenously by proteolytic cleavage of its N-terminus by serine proteases such as trypsin, revealing a tethered ligand that binds to the receptor and initiates signaling.[4] this compound mimics this tethered ligand, allowing for the direct and specific activation of PAR2 in the absence of proteases.[5] This makes it a valuable tool for investigating the physiological and pathological roles of PAR2 in various cellular processes, including inflammation, pain, and tissue repair.
These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture experiments to study PAR2 activation and downstream signaling pathways.
Mechanism of Action
This compound selectively binds to and activates PAR2, which couples primarily to Gαq/11 and Gα12/13 G-proteins. This activation triggers two major downstream signaling cascades: the mobilization of intracellular calcium (Ca2+) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinase (ERK).[6]
Signaling Pathway of this compound-Mediated PAR2 Activation
Caption: this compound activates PAR2, leading to downstream signaling cascades.
Product Specifications
| Property | Value |
| Sequence | Ser-Leu-Ile-Gly-Arg-Leu-NH2 |
| Molecular Weight | 656.82 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in water (to 1 mg/ml) and DMSO (to 100 mg/ml).[7] |
| Storage | Store powder at -20°C for up to one year.[7] Stock solutions can be stored at -20°C for up to one month.[7] It is recommended to prepare fresh solutions for use. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for PAR2 activation in various in vitro assays. Note that optimal concentrations may vary depending on the cell type and experimental conditions.
| Assay | Cell Type | EC50 / Effective Concentration | Reference |
| PAR2 Activation | General | EC50 ~ 5 µM | [8] |
| Relaxation (endothelium-free) | Perivascular Adipose Tissue | EC50 of 10 µM | [7] |
| Cytokine Production | Mouse Peritoneal Macrophages | 30 µM | [9] |
Experimental Protocols
General Experimental Workflow
Caption: A general workflow for in vitro experiments using this compound.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing PAR2 (e.g., HEK293 cells stably expressing PAR2, or endogenous PAR2-expressing cells like HCT-15).[10]
-
This compound peptide.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: a. Prepare a loading buffer containing a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the wells and wash once with HBSS. c. Add 100 µL of the loading buffer to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: a. Gently remove the loading buffer. b. Wash the cells twice with 200 µL of HBSS to remove excess dye. c. After the final wash, add 100 µL of HBSS to each well.
-
This compound Stimulation and Measurement: a. Prepare a 2X stock solution of this compound in HBSS at the desired final concentrations (e.g., ranging from 1 µM to 100 µM). b. Place the microplate in the fluorescence plate reader and set the instrument to record fluorescence intensity (for Fluo-4, excitation ~488 nm, emission ~520 nm) over time. c. Establish a stable baseline fluorescence reading for 1-2 minutes. d. Add 100 µL of the 2X this compound solution to the corresponding wells. e. Continue to record the fluorescence intensity for at least 5-10 minutes to capture the peak response and subsequent decline.
-
Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). b. The response is often expressed as the ratio ΔF/F0. c. Plot the dose-response curve to determine the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following this compound stimulation as a measure of MAPK pathway activation.[2]
Materials:
-
Cells expressing PAR2.
-
This compound peptide.
-
6-well or 12-well cell culture plates.
-
Serum-free cell culture medium.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Serum Starvation: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-24 hours prior to stimulation.[2]
-
This compound Stimulation: a. Treat the serum-starved cells with various concentrations of this compound (e.g., 1 µM - 50 µM) for different time points (e.g., 5, 15, 30, 60 minutes). A time-course experiment is recommended to determine the peak p-ERK response.
-
Cell Lysis: a. After stimulation, place the plates on ice and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[2]
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
Protocol 3: Cytokine Release Assay
This protocol provides a general method for measuring the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from cells stimulated with this compound.
Materials:
-
Immune cells (e.g., macrophages, mast cells) or other cell types known to produce cytokines upon PAR2 activation.
-
This compound peptide.
-
24-well or 48-well cell culture plates.
-
Cell culture medium.
-
ELISA kit for the specific cytokine of interest.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a suitable density and allow them to adhere and stabilize overnight.
-
This compound Stimulation: a. Replace the culture medium with fresh medium containing different concentrations of this compound (e.g., 10 µM - 100 µM). b. Include a negative control (medium alone) and a positive control (e.g., LPS for macrophages). c. Incubate for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for cytokine production and secretion.[9]
-
Supernatant Collection: a. After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. b. Carefully collect the cell culture supernatant without disturbing the cell layer. c. The supernatant can be assayed immediately or stored at -80°C for later analysis.
-
Cytokine Measurement (ELISA): a. Perform the ELISA for the target cytokine according to the manufacturer's instructions. b. Briefly, this typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate for color development.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve. c. Plot the cytokine concentration as a function of the this compound concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low response to this compound | Low or no PAR2 expression on the cell line. | Confirm PAR2 expression by Western blot, qPCR, or flow cytometry. Use a cell line known to express functional PAR2. |
| Inactive this compound peptide. | Ensure proper storage and handling of the peptide. Use a fresh batch if necessary. | |
| Suboptimal peptide concentration or stimulation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. Use a different blocking agent (e.g., BSA instead of milk). |
| Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. | |
| High variability in ELISA results | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. |
| Inconsistent incubation times or temperatures. | Adhere strictly to the protocol's incubation parameters. |
Conclusion
This compound is a powerful tool for the in vitro investigation of PAR2 signaling. The protocols provided here offer a starting point for researchers to design and execute experiments to elucidate the role of PAR2 in their specific cellular systems. Optimization of cell type, peptide concentration, and incubation times will be crucial for obtaining robust and reproducible data.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging in mDA neurons [protocols.io]
- 5. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sligrl-NH2 Administration in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Sligrl-NH2 in rodent models, a key peptide agonist for Protease-Activated Receptor-2 (PAR-2). This document outlines the mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic hexapeptide that corresponds to the tethered ligand sequence of the mouse and rat PAR-2.[1][2] It acts as a selective agonist for PAR-2, a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathophysiological processes, including inflammation, pain, and gastrointestinal function.[1][3][4][5] Activation of PAR-2 by agonists like this compound initiates intracellular signaling cascades, primarily through the mitogen-activated protein kinase (MAPK) and intracellular calcium (Ca2+) signaling pathways.[3] Due to its role in these critical pathways, this compound is a valuable tool for studying PAR-2 function in various disease models.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various rodent models as reported in the scientific literature.
Table 1: this compound Administration in Mouse Models
| Application/Model | Strain | Administration Route | Dosage | Key Findings | References |
| Pruritus (Itch) | Swiss | Intradermal (i.d.) | 25 - 200 µ g/site | Dose-dependent scratching behavior. | [6] |
| Pruritus (Itch) | Not Specified | Intradermal (i.d.) | 10 - 50 µg | Dose-dependent scratching, histamine-independent. | [7] |
| Colitis (TNBS-induced) | Not Specified | Not Specified | Dose-dependent | Reduced colitis severity, anti-inflammatory effects. | [1] |
| Airway Inflammation (LPS-induced) | Not Specified | Intranasal | Not Specified | Inhibited neutrophil recruitment. | [8] |
| Gastrointestinal Transit | Not Specified | Not Specified | Not Specified | Enhanced gastrointestinal transit. | [9][10] |
Table 2: this compound Administration in Rat Models
| Application/Model | Strain | Administration Route | Dosage | Key Findings | References |
| Inflammatory Paw Edema | Not Specified | Subplantar | Not Specified | Induced significant paw edema and inflammation. | [11] |
| Nociception (Pain) | Naïve | Intrathecal | 10 nmol | Induced allodynia. | [12] |
| Constipation (Loperamide-induced) | Sprague-Dawley | Oral | 2.5 µmol/kg (low dose), 5 µmol/kg (high dose) daily for 7 days | Improved intestinal transit and alleviated constipation. | [5] |
| Vascular Effects | Hooded Lister | Serosal application (Ussing chamber) | 10 - 80 µM | Evoked an increase in short-circuit current (Isc). | [13] |
Signaling Pathway
The activation of PAR-2 by this compound initiates downstream signaling cascades that mediate its physiological effects. The primary pathways involve the activation of Gq/11, leading to an increase in intracellular calcium, and the activation of the MAPK/ERK pathway.
Caption: PAR-2 Signaling Pathway Activated by this compound.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), sterile saline)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the required amount of peptide and vehicle to achieve the desired final concentration. For in vivo studies, it is recommended to prepare a stock solution that can be further diluted.
-
Reconstitute the peptide by adding the appropriate volume of the chosen sterile vehicle.
-
Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[14] If storage of a stock solution is necessary, follow the manufacturer's instructions, which typically involve storing at -20°C for a limited time.[10]
-
Ensure the final solution is clear and free of precipitates before administration.[14]
Administration of this compound in a Mouse Model of Pruritus
Animal Model:
-
Swiss mice or other appropriate strain.
Materials:
-
Prepared this compound solution (e.g., 25-200 µg in 50 µL of saline)
-
Control peptide solution (e.g., scrambled peptide like LRGILS-NH2) or vehicle (saline)
-
Insulin syringes with a 27G or 30G needle
-
Observation cages
Procedure:
-
Acclimatize the mice to the experimental environment to minimize stress.
-
Gently restrain the mouse.
-
Administer the this compound solution via intradermal (i.d.) injection into the rostral back or nape of the neck.[6] The volume of injection should be kept small (e.g., 50 µL) to form a localized bleb.
-
Immediately after injection, place the mouse in an observation cage.
-
Record the number of scratching bouts directed towards the injection site for a defined period, typically peaking within the first 10 minutes and lasting up to 30 minutes.[6][7]
-
Include control groups receiving either the vehicle or a scrambled, inactive peptide to ensure the observed effects are specific to PAR-2 activation.[6]
Administration of this compound in a Rat Model of Constipation
Animal Model:
-
Sprague-Dawley rats.
Induction of Constipation:
-
Administer loperamide (e.g., subcutaneously) to induce constipation as described in relevant literature.[5]
Materials:
-
Prepared this compound solution for oral administration.
-
Positive control (e.g., prucalopride).[5]
-
Vehicle control (e.g., PBS).[5]
-
Oral gavage needles.
Procedure:
-
Divide the rats into experimental groups: control, constipation model, low-dose this compound, high-dose this compound, and positive control.[5]
-
Administer the respective treatments orally once daily for the duration of the study (e.g., 7 days).[5] Dosages of 2.5 µmol/kg and 5 µmol/kg for this compound have been reported to be effective.[5]
-
Monitor and record parameters such as food and water intake, fecal pellet number and weight, and intestinal transit ratio.
-
At the end of the study, tissues can be collected for histological analysis of the colon and to assess markers like the number of interstitial Cajal cells.[5]
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study involving this compound administration in a rodent model.
Caption: General Experimental Workflow for this compound Administration.
Important Considerations
-
Vehicle Selection: The vehicle for this compound should be sterile, non-toxic, and appropriate for the chosen administration route.[15] PBS and sterile saline are commonly used.
-
Control Peptides: To demonstrate specificity for PAR-2, it is crucial to include a control group treated with an inactive or scrambled peptide (e.g., LSIGRL-NH2 or LRGILS-NH2).[1][6]
-
Animal Welfare: All animal experiments should be conducted in accordance with approved animal care and use protocols and guidelines.[13][16]
-
Route of Administration: The choice of administration route will depend on the research question and the target tissue. Systemic routes like intravenous or intraperitoneal injection will result in widespread distribution, while localized routes like intradermal or intra-articular injection will target specific sites.
-
Dosage: The optimal dose of this compound should be determined through dose-response studies for each specific model and application. The provided tables serve as a starting point.
References
- 1. Proteinase-activated receptor 2 is an anti-inflammatory signal for colonic lamina propria lymphocytes in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of protease-activated receptor 2 agonist this compound on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scratching behavior in mice induced by the proteinase-activated receptor-2 agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. hellobio.com [hellobio.com]
- 10. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 11. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ntnu.edu [ntnu.edu]
- 16. ovid.com [ovid.com]
Application Notes and Protocols for Studying Visceral Hypersensitivity with Sligrl-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased sensory response to physiological stimuli within the viscera.[1] Protease-activated receptor 2 (PAR2), a G-protein coupled receptor, has emerged as a significant mediator in the signaling pathways of visceral pain and hypersensitivity.[2][3] Sligrl-NH2, a synthetic peptide agonist of PAR2, serves as a critical tool for researchers to investigate the mechanisms underlying visceral hypersensitivity and to explore potential therapeutic interventions.[4] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of visceral hypersensitivity.
Mechanism of Action
This compound mimics the action of endogenous PAR2 activators, such as trypsin and mast cell tryptase, by binding to and activating PAR2.[4] The activation of PAR2 on various cell types in the gastrointestinal tract, including epithelial cells, enteric neurons, and immune cells, initiates a cascade of events leading to visceral hypersensitivity.[3] Key downstream effects include:
-
Increased Intestinal Permeability: PAR2 activation can disrupt tight junction proteins, leading to increased paracellular permeability. This allows luminal antigens and toxins to access the local immune system, triggering an inflammatory response.[3][5]
-
Immune Cell Activation: Mast cells, in close proximity to sensory nerve terminals in the gut, can be activated by PAR2 agonists, releasing inflammatory mediators like histamine and proteases, which further sensitize sensory neurons.[2]
-
Sensitization of Nociceptors: PAR2 activation on sensory nerve endings can lead to their sensitization, lowering the threshold for pain perception. This can occur through mechanisms involving the transient receptor potential vanilloid 1 (TRPV1) channel and the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[6][7]
-
Spinal Cord Sensitization: Activation of PAR2 in the colon can lead to increased expression of Fos, a marker of neuronal activation, in the spinal cord, indicating central sensitization.[4]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate visceral hypersensitivity.
Table 1: this compound Dosage and Administration in Rodent Models
| Parameter | Value | Species | Route of Administration | Outcome | Reference |
| Dose for Visceral Hypersensitivity Induction | 200 µ g/rat | Rat | Intracolonic | Induction of rectal hyperalgesia | [4] |
| Dose for Anti-Constipation Effect (Low) | 2.5 µmol/kg | Rat | Oral | Alleviation of loperamide-induced constipation | [8] |
| Dose for Anti-Constipation Effect (High) | 5 µmol/kg | Rat | Oral | Alleviation of loperamide-induced constipation | [8] |
Table 2: Key Experimental Parameters for Assessing Visceral Hypersensitivity
| Parameter | Typical Range/Value | Species | Method | Description | Reference |
| Colorectal Distension Volume | 0.8 mL (threshold) | Rat | Barostat/Balloon Distension | Volume at which a significant increase in abdominal contractions is observed. | [4] |
| Colorectal Distension Volume | 0.5 - 3 mL | Mouse/Rat | Barostat/Balloon Distension | Graded volumes to assess visceromotor response. | [9] |
| Time to Hypersensitivity | 10 - 24 hours post-infusion | Rat | Abdominal Contraction Recording | Delayed onset of hyperalgesia after intracolonic this compound. | [4] |
Experimental Protocols
Protocol 1: Induction of Visceral Hypersensitivity in Rats using Intracolonic this compound
Objective: To induce a state of visceral hypersensitivity in rats for subsequent behavioral and molecular analysis.
Materials:
-
This compound peptide
-
Sterile saline solution
-
Male Wistar rats (200-250g)
-
Polyethylene tubing (e.g., PE-50)
-
Isoflurane or other suitable anesthetic
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Anesthesia: Lightly anesthetize the rats using isoflurane.
-
Intracolonic Administration:
-
Gently insert a polyethylene tube (lubricated with a water-soluble gel) into the colon via the anus to a depth of 8 cm.
-
Slowly infuse 0.5 mL of this compound solution (200 µg in sterile saline) into the colon.[4]
-
For the control group, administer 0.5 mL of sterile saline or a control peptide such as LRGILS-NH2.[4]
-
-
Post-Administration Care: After the infusion, keep the rat in a head-down position for a few minutes to prevent leakage of the solution. Return the animal to its home cage and monitor for any signs of distress.
-
Timeline for Assessment: Visceral hypersensitivity typically develops 10-24 hours after the administration of this compound.[4]
Protocol 2: Assessment of Visceral Sensitivity by Colorectal Distension (CRD)
Objective: To quantify visceral sensitivity by measuring the visceromotor response (VMR) to graded colorectal distension.
Materials:
-
Rats with induced visceral hypersensitivity (from Protocol 1)
-
Barostat or a pressure-controlled distension device
-
Latex balloon catheter
-
Electromyography (EMG) recording equipment with electrodes or a visual scoring system for abdominal withdrawal reflex (AWR).
-
Restraining device
Procedure:
-
Animal Preparation: Acclimatize the rats to the restraining device for several days prior to the experiment to minimize stress-induced responses.
-
Catheter Insertion: Gently insert the lubricated balloon catheter into the colon, with the balloon positioned approximately 1 cm proximal to the anus. Secure the catheter to the tail.
-
EMG Electrode Placement (if applicable): For quantitative measurement, insert fine wire electrodes into the external oblique abdominal muscles to record EMG activity.[4]
-
Acclimation Period: Allow the animal to acclimate in the restraining device for at least 30 minutes before starting the distension protocol.
-
Graded Colorectal Distension:
-
Apply graded distension pressures or volumes (e.g., 20, 40, 60, 80 mmHg or 0.4, 0.8, 1.2, 1.6 mL) for a fixed duration (e.g., 10-20 seconds) with a rest period (e.g., 4-5 minutes) between each distension.
-
Record the number of abdominal muscle contractions (AWR score) or the integrated EMG signal during each distension period.
-
-
Data Analysis: Compare the AWR scores or EMG responses between the this compound-treated group and the control group at each distension pressure/volume. A significantly higher response in the this compound group indicates visceral hypersensitivity.
Protocol 3: Assessment of Intestinal Permeability
Objective: To measure changes in intestinal permeability following PAR2 activation.
Materials:
-
Lactulose and Mannitol solution
-
Metabolic cages for urine collection
-
High-Performance Liquid Chromatography (HPLC) system or enzymatic assay kits for lactulose and mannitol.
Procedure:
-
Animal Preparation: House the rats in metabolic cages for acclimatization before the experiment.
-
Oral Gavage: Following the induction of visceral hypersensitivity with this compound (as per Protocol 1), orally administer a solution containing a known concentration of lactulose and mannitol.
-
Urine Collection: Collect urine over a defined period (e.g., 24 hours).
-
Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using HPLC or an appropriate enzymatic assay.
-
Data Analysis: Calculate the lactulose to mannitol (L/M) ratio. An increased L/M ratio in the this compound-treated group compared to the control group indicates increased intestinal permeability.[5]
Visualizations
Caption: this compound induced PAR2 signaling in visceral hypersensitivity.
Caption: Experimental workflow for this compound visceral hypersensitivity studies.
References
- 1. Visceral hypersensitivity in inflammatory bowel diseases and irritable bowel syndrome: The role of proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Receptors as Therapeutic Targets in Visceral Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease activated receptor 2: a new target for IBS treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteinases and proteinase-activated receptor 2: a possible role to promote visceral hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease Activated Receptor-2 Induces Immune Activation and Visceral Hypersensitivity in Post-infectious Irritable Bowel Syndrome Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electroacupuncture Relieves Visceral Hypersensitivity by Inactivating Protease-Activated Receptor 2 in a Rat Model of Postinfectious Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of PAR2 and TrkA exacerbate visceral hypersensitivity induced by chronic pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
Application of Sligrl-NH2 in Airway Inflammation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sligrl-NH2 is a synthetic peptide agonist of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor implicated in a variety of inflammatory processes, including those in the airways. Activation of PAR-2 by endogenous proteases such as mast cell tryptase and neutrophil elastase is a key event in the pathogenesis of asthma and other inflammatory airway diseases. This compound mimics the action of the tethered ligand generated upon proteolytic cleavage of PAR-2, providing a valuable tool for investigating the downstream signaling and cellular responses associated with PAR-2 activation in the context of respiratory inflammation. This document provides detailed application notes and experimental protocols for the use of this compound in airway inflammation research.
Mechanism of Action
This compound selectively binds to and activates PAR-2, initiating a cascade of intracellular signaling events. In airway epithelial cells, this activation has been shown to be linked to calcium mobilization and the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2][3] This leads to the transcription and release of a variety of pro-inflammatory mediators, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), which contribute to the recruitment and activation of immune cells like neutrophils and eosinophils in the airways.[4][5]
Applications in Airway Inflammation Research
-
In vitro studies: this compound is used to stimulate airway epithelial cells (e.g., BEAS-2B, A549), smooth muscle cells, and immune cells (e.g., macrophages, mast cells) to investigate the cellular and molecular mechanisms of PAR-2-mediated inflammation.[4][6]
-
In vivo animal models: this compound is administered to animal models of airway inflammation, such as ovalbumin (OVA)-induced allergic asthma or lipopolysaccharide (LPS)-induced acute lung injury, to study the role of PAR-2 activation in airway hyperresponsiveness (AHR), inflammatory cell infiltration, and cytokine production.[7][8]
-
Drug discovery: this compound can be used as a tool in high-throughput screening assays to identify novel antagonists of PAR-2 that may have therapeutic potential for the treatment of inflammatory airway diseases.
Quantitative Data on the Effects of this compound
Table 1: In Vitro Effects of this compound on Airway Epithelial Cells
| Cell Line | This compound Concentration | Incubation Time | Measured Parameter | Result | Reference |
| A549 | 100 µM | 4 h | PAR-2 mRNA expression | ~2.7-fold increase | [4] |
| A549 | 100 µM | 4 h | IL-8 mRNA expression | ~14-fold increase | [4] |
| HBE | 100 µM | 4 h | PAR-2 mRNA expression | ~1.6-fold increase | [4] |
| NCI-H292 | 100 µM | 30 min | Mucin Secretion | Significant increase | [6] |
| NCI-H292 | 1000 µM | 30 min | Mucin Secretion | Significant increase | [6] |
Table 2: In Vivo Effects of this compound in Mouse Models of Airway Inflammation
| Mouse Model | This compound Administration | Outcome Measure | Result | Reference |
| LPS-induced | Intranasal | Neutrophil influx in BALF | Markedly inhibited | [7] |
| LPS-induced | Intranasal | MMP-9 activity in BALF at 3h | Transiently potentiated | [7] |
| OVA-sensitized | Intranasal with OVA challenge | Airway Hyperresponsiveness | Enhanced | |
| OVA-sensitized | Intranasal with OVA challenge | Airway Inflammation | Enhanced | |
| OVA-sensitized | Intranasal with OVA challenge | TNF and IL-13 in BALF | Increased | |
| OVA-sensitized | Intranasal with OVA challenge | TNF and IL-5 mRNA in lung | Increased |
Experimental Protocols
Protocol 1: In Vivo Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes the induction of an allergic airway inflammation model in BALB/c mice and the subsequent administration of this compound to assess its effects.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
This compound (Tocris Bioscience or equivalent)
-
Control peptide (e.g., LSIGRL-NH2)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.[8]
-
Control mice receive i.p. injections of saline with alum.
-
-
Airway Challenge and this compound Administration:
-
From day 21 to day 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
Concurrently with the OVA challenge, administer this compound or a control peptide intranasally. A typical dose is 50 µg of peptide in 50 µL of saline per mouse.
-
-
Assessment of Airway Inflammation and Hyperresponsiveness (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR) Measurement:
-
Anesthetize the mice and place them in a whole-body plethysmograph.
-
Measure baseline airway resistance.
-
Expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the changes in airway resistance.[9]
-
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and expose the trachea.
-
Cannulate the trachea and lavage the lungs with 3 x 0.5 mL of ice-cold PBS.[10]
-
Collect the BAL fluid (BALF) and centrifuge at 400 x g for 10 minutes at 4°C.[11]
-
Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13, TNF-α).
-
Resuspend the cell pellet for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
-
Histology:
-
Caption: Experimental workflow for the OVA-induced allergic airway inflammation model.
Protocol 2: In Vitro Stimulation of Bronchial Epithelial Cells (BEAS-2B)
This protocol details the stimulation of the human bronchial epithelial cell line BEAS-2B with this compound to measure cytokine release.
Materials:
-
BEAS-2B cells (ATCC CRL-9609)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
LPS (optional, for co-stimulation)
-
PBS
-
ELISA kits for IL-6 and IL-8 (R&D Systems or equivalent)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Culture:
-
Culture BEAS-2B cells in a T-75 flask at 37°C in a 5% CO2 incubator until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into 96-well plates at a density of 2 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Cell Stimulation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh, serum-free medium to the cells.
-
Add this compound to the wells at final concentrations ranging from 1 µM to 100 µM. For co-stimulation studies, LPS can be added at a concentration of 1 µg/mL.[14]
-
Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
-
Cytokine Measurement (ELISA):
-
After incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform ELISAs for IL-6 and IL-8 on the supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the cytokine concentrations based on the standard curve.
-
Caption: Workflow for in vitro stimulation of BEAS-2B cells with this compound.
Signaling Pathway
Activation of PAR-2 by this compound in airway epithelial cells triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. This process is primarily mediated through the Gαq and β-arrestin pathways, leading to the activation of key transcription factors such as NF-κB.
Caption: PAR-2 signaling pathway activated by this compound in airway epithelial cells.
References
- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urban particulate matter triggers lung inflammation via the ROSMAPK- NF-κB signaling pathway - Wang - Journal of Thoracic Disease [jtd.amegroups.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Protease-Activated Receptor – 2 (PAR-2) is a weak enhancer of mucin secretion by human bronchial epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. Ovalbumin-sensitized mice have altered airway inflammation to agriculture organic dust - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of lincRNA-Cox2 alleviates apoptosis and inflammatory injury of lipopolysaccharide-stimulated human bronchial epithelial cells via the Nrf2/HO-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Sligrl-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sligrl-NH2 is a synthetic peptide agonist that specifically activates the Protease-Activated Receptor-2 (PAR2), a G-protein-coupled receptor (GPCR).[1][2][3] PAR2 is activated when proteases cleave its extracellular N-terminal domain, revealing a "tethered ligand" that binds to the receptor and initiates intracellular signaling.[3][4] this compound mimics this tethered ligand (specifically the mouse/rat sequence), allowing for the study of PAR2 function without the need for proteolytic enzymes.[3][5]
Activation of PAR2 by agonists like this compound triggers major downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and intracellular calcium (Ca2+) mobilization.[6] This receptor is expressed on a wide variety of cells, including immune cells, epithelial cells, and neurons, and is implicated in physiological and pathological processes such as inflammation, pain, and tissue regeneration.[6][7] For instance, studies have shown that this compound can modulate cytokine production in macrophages, inhibit IFN-γ secretion and CD44 expression on T lymphocytes, and induce the release of proteases from mast cells.[8][9][10]
Flow cytometry is a powerful technique to dissect the cellular effects of this compound at a single-cell level. It enables the quantification of receptor expression, analysis of cell signaling events (e.g., calcium flux), immunophenotyping of affected cell populations, and measurement of functional outcomes like apoptosis or cell cycle progression. These application notes provide detailed protocols for analyzing cellular responses to this compound treatment using flow cytometry.
This compound Mechanism of Action and Signaling
This compound acts as an agonist at the PAR2 receptor.[1][2] Upon binding, it initiates a conformational change in the receptor, leading to the activation of coupled G-proteins and subsequent downstream signaling cascades.
Summary of this compound Effects on Immune Cells
The following table summarizes key quantitative findings from literature regarding the effects of this compound on various immune cell functions. This data can serve as a baseline for expected outcomes in flow cytometry experiments.
| Cell Type | Treatment | Marker/Analyte | Effect | EC50 / Concentration | Reference |
| Mouse Peritoneal Macrophages | This compound (30 µM) + LPS (100 ng/mL) | Phagocytosis (Zymosan) | Modulates (Increases) | 30 µM | [11] |
| Mouse Peritoneal Macrophages | This compound (30 µM) + LPS (100 ng/mL) | IL-1β, IL-6, MCP-1, TNF-α | Increased Production | 30 µM | [10] |
| Mouse Peritoneal Macrophages | This compound (30 µM) + LPS (100 ng/mL) | IL-10 | Increased Production | 30 µM | [10] |
| Mouse Lamina Propria T Lymphocytes | This compound | IFN-γ Secretion | Inhibited | Not specified | [8] |
| Mouse Lamina Propria T Lymphocytes | This compound | CD44 Expression | Inhibited | Not specified | [8] |
| Rat Peritoneal Mast Cells | This compound (40 µM) | Proteolytic Activity | Small but significant increase | 40 µM | [9] |
| General PAR2-expressing cells | This compound | PAR2 Activation (Ca2+ flux) | Agonist | ~ 5 µM |
Experimental Protocols
The following protocols are designed to be adaptable to various cell types and research questions.
General Experimental Workflow
This diagram outlines the typical workflow for a flow cytometry experiment involving this compound treatment.
Protocol 1: Immunophenotyping of Immune Cells after this compound Treatment
Objective: To identify and quantify changes in immune cell populations and their expression of surface markers (e.g., activation markers like CD44) following this compound treatment.
Materials:
-
Target cells (e.g., primary mouse splenocytes, human PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound peptide (powder or stock solution)[1]
-
Control peptide (e.g., scrambled peptide like LSIGRL-NH2)[8]
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 2mM EDTA)
-
Fc Receptor Blocking reagent (e.g., anti-CD16/32 for mouse, Human TruStain FcX™ for human)
-
Viability Dye (e.g., Zombie NIR™, Propidium Iodide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD11b, anti-CD44)
-
Flow cytometry tubes or 96-well plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells (e.g., from spleen or peripheral blood).
-
Count cells and assess viability. Viability should be >90%.[12]
-
Resuspend cells in complete culture medium at a concentration of 1-2 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Plate 1 mL of the cell suspension per well in a 24-well plate.
-
Prepare working solutions of this compound and control peptide in culture medium. A typical concentration range to test is 1-50 µM.[10][11]
-
Add the peptide solution to the cells. Include an untreated control.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
-
-
Staining:
-
Harvest cells by gentle scraping or centrifugation.
-
Wash cells once with 1 mL of cold FACS buffer and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a viability dye according to the manufacturer's protocol. Incubate for 15-30 minutes at 4°C, protected from light.
-
Wash cells once with 1 mL of cold FACS buffer.
-
Resuspend the pellet in 50 µL of FACS buffer containing the Fc blocking reagent. Incubate for 10-15 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail containing pre-titrated amounts of surface antibodies.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer as soon as possible.[12]
-
Set up compensation controls using single-stained beads or cells.
-
Gate on single cells, then live cells. From the live cell population, identify your cell types of interest (e.g., CD3+ T cells) and quantify the expression of markers like CD44.
-
Protocol 2: Analysis of Intracellular Cytokine Production
Objective: To measure the production of intracellular cytokines in specific cell populations (e.g., macrophages, T cells) in response to this compound.
Materials:
-
Same as Protocol 1, plus:
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer Kit (e.g., Cyto-Fast™ Fix/Perm Buffer Set)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
Procedure:
-
Cell Preparation and Treatment:
-
Follow steps 1 and 2 from Protocol 4.2.
-
For the last 4-6 hours of the incubation period, add a protein transport inhibitor to the culture medium. This will cause cytokines to accumulate inside the cell.
-
-
Staining:
-
Harvest and perform viability and surface staining as described in Protocol 4.2 (steps 3a-3f).
-
After surface staining and washing, proceed with fixation and permeabilization according to the manufacturer's protocol for your chosen kit.[12]
-
Briefly, this involves resuspending cells in a fixation buffer, incubating, washing, and then resuspending in a permeabilization buffer.
-
Add the intracellular antibody cocktail (prepared in permeabilization buffer) to the cells.
-
Incubate for 30-45 minutes at 4°C, protected from light.
-
Wash cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire and analyze data as described in Protocol 4.2.
-
After gating on live, single cells of interest (e.g., CD4+ T cells), quantify the percentage of cells positive for the intracellular cytokine (e.g., IFN-γ).
-
Data Presentation and Interpretation
Raw flow cytometry data should be analyzed using appropriate software (e.g., FlowJo, FCS Express). Present summary data in tables and graphs.
Example Data Table for Immunophenotyping Results:
| Treatment Group | Cell Population | % of Live Cells (Mean ± SD) | CD44 MFI (Mean ± SD) |
| Untreated Control | CD4+ T Cells | 25.4 ± 2.1 | 1500 ± 210 |
| Scrambled Peptide (30 µM) | CD4+ T Cells | 25.1 ± 1.9 | 1550 ± 230 |
| This compound (30 µM) | CD4+ T Cells | 24.9 ± 2.5 | 1100 ± 180 |
| Untreated Control | Macrophages (CD11b+) | 15.2 ± 1.5 | 3200 ± 450 |
| Scrambled Peptide (30 µM) | Macrophages (CD11b+) | 15.5 ± 1.3 | 3150 ± 400 |
| This compound (30 µM) | Macrophages (CD11b+) | 18.1 ± 1.8 | 4500 ± 520* |
*Indicates statistically significant difference from untreated control (p < 0.05).
Interpretation:
-
A decrease in the Mean Fluorescence Intensity (MFI) of CD44 on T cells would be consistent with published findings.[8]
-
Changes in the percentage or activation status of other cell types, like macrophages, can reveal broader immunomodulatory effects of PAR2 activation.[10]
-
Always include appropriate controls (untreated, vehicle, scrambled peptide) to ensure observed effects are specific to this compound-mediated PAR2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteinase-activated receptor 2 is an anti-inflammatory signal for colonic lamina propria lymphocytes in a mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometry Protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Sligrl-NH2 Technical Support Center: Solubility and Buffer Troubleshooting
For researchers, scientists, and drug development professionals utilizing the PAR2 agonist Sligrl-NH2, achieving optimal solubility in experimental buffers is paramount for reliable and reproducible results. This technical support center provides a comprehensive guide to address common solubility challenges, offering detailed protocols, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for creating a stock solution of this compound?
A1: For initial stock solutions, sterile distilled water or dimethyl sulfoxide (DMSO) are recommended. This compound exhibits good solubility in both, though concentrations can vary between suppliers. Always refer to the manufacturer's datasheet for specific solubility information.[1][2][3] If using DMSO for cellular assays, ensure the final concentration in your working solution does not exceed levels that could cause cytotoxicity.
Q2: My this compound, which dissolved in water, is precipitating when I dilute it into my cell culture medium. Why is this happening and how can I fix it?
A2: Precipitation upon dilution into complex biological buffers like cell culture media is a common issue.[4][5] This can be caused by several factors, including the pH and ionic strength of the medium, as well as interactions with salts and proteins in the medium.[4][5]
To resolve this, consider the following:
-
pH Adjustment: The pH of your stock solution and the final buffer should be compatible. This compound is a basic peptide and may require a slightly acidic environment for optimal solubility. You can try preparing your stock in a dilute acidic solution (e.g., 0.1% acetic acid) before further dilution.
-
Incremental Dilution: Instead of a single large dilution, try adding the peptide stock solution to the experimental buffer in a stepwise manner with gentle mixing.
-
Serum Considerations: If your medium contains serum, the proteins within it can sometimes interact with the peptide, leading to precipitation.[4] You might test adding the peptide to serum-free media first, and then introducing serum if required by your experimental design.
Q3: Can I sonicate this compound to aid dissolution?
A3: Yes, sonication can be used to help dissolve this compound, particularly if you observe particulate matter after initial vortexing.[2][3] Use a bath sonicator and apply short bursts of sonication to avoid excessive heating of the sample, which could potentially degrade the peptide.
Q4: How should I store my this compound stock solution?
A4: Lyophilized this compound powder should be stored at -20°C or -80°C for long-term stability.[1][2][6] Once dissolved, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For working solutions, it is best to prepare them fresh on the day of the experiment.[1] If storage of a working solution is necessary, it can be stored at -20°C for up to one month.[1]
Quantitative Solubility Data
The solubility of this compound can vary slightly depending on the supplier and the specific salt form of the peptide. The following table summarizes reported solubility data in common solvents.
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 1 - 80[1][3][7][8][][10] | ~1.5 - 121.8 | Sonication may be required at higher concentrations.[2][3] |
| DMSO | 20 - 100[2][3][6] | ~30.4 - 152.2 | Use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic.[2] Sonication may be needed.[2][3] |
| PBS (pH 7.2-7.4) | 10[6] | ~15.2 | May require sonication. |
| DMF | 20[6] | ~30.4 | |
| Ethanol | 5[6] | ~7.6 |
Molecular Weight of this compound is approximately 656.82 g/mol .
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Water
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of sterile, distilled water to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex the vial to mix. If particulates are visible, sonicate the solution in a water bath for short intervals (10-15 seconds) until the peptide is fully dissolved.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter.[2]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
-
Thawing: Thaw a single-use aliquot of your this compound stock solution (from Protocol 1) at room temperature.
-
Pre-warming Buffer: Gently warm your experimental buffer (e.g., DMEM with 10% FBS) to the experimental temperature (typically 37°C).
-
Dilution: Slowly add the required volume of the this compound stock solution to the pre-warmed experimental buffer while gently swirling the tube or plate. Avoid adding the cold stock solution directly to the warm buffer in a single, rapid step.
-
Final Mixing: Gently mix the final working solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing, which can cause foaming and protein denaturation in serum-containing media.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide below.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to resolving common solubility issues encountered when preparing this compound solutions in experimental buffers.
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Signaling Pathway
This compound is a synthetic peptide agonist that mimics the endogenous tethered ligand of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[1][7] Activation of PAR2 by this compound initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of this compound via PAR2 activation.
References
- 1. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 8. This compound, PAR2 agonist peptide (CAS 171436-38-7) | Abcam [abcam.com]
- 10. hellobio.com [hellobio.com]
Optimizing Sligrl-NH2 Dosage for Maximal In Vivo Response: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sligrl-NH2, a potent Protease-Activated Receptor-2 (PAR2) agonist, in in vivo experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized dosage data to facilitate the optimization of this compound administration for achieving maximal and reproducible biological responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-NH2) that acts as a selective agonist for Protease-Activated Receptor-2 (PAR2), a G protein-coupled receptor.[1][2] It mimics the endogenous tethered ligand that is exposed upon proteolytic cleavage of the N-terminus of the PAR2 receptor by proteases like trypsin.[3][4] Activation of PAR2 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling of G proteins Gq/11, Gs, Gi/o, and G12/13, as well as through β-arrestin-mediated pathways.[5][6] This leads to downstream effects such as the activation of the mitogen-activated protein kinase (MAPK) pathway and an increase in intracellular calcium levels.[3]
Q2: What are the common in vivo applications of this compound?
A2: this compound is frequently used in preclinical research to investigate the role of PAR2 in various physiological and pathophysiological processes. Common applications include the study of histamine-independent itch (pruritus)[1][7][8], inflammation[4], pain perception (nociception)[3], and gastrointestinal motility.[9][10]
Q3: How should I reconstitute and store this compound?
A3: this compound is typically supplied as a lyophilized powder and is soluble in water (up to 1 mg/ml).[1][2] For in vivo use, it is crucial to prepare fresh solutions or use small, pre-packaged sizes to ensure stability.[2] Lyophilized peptide should be stored at -20°C. Once reconstituted, it is recommended to use the solution on the same day. If storage of the solution is necessary, it should be stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q4: What are the key considerations for choosing a vehicle for in vivo administration of this compound?
A4: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in vivo. For aqueous solutions, sterile, pyrogen-free saline is a common choice. However, the stability of peptides in aqueous solutions can be limited. For longer-term studies or to improve stability, specialized formulation technologies like DepoFoam, which consists of multivesicular liposomes, can provide sustained release.[11] Other strategies to enhance peptide delivery include the use of permeation enhancers or nanoformulations.[12][13] The final formulation should be sterile and biocompatible.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no in vivo response | - Peptide Degradation: this compound may have degraded due to improper storage, handling, or instability in the chosen vehicle. - Incorrect Dosage: The administered dose may be too low to elicit a significant response. - Inefficient Delivery: The route of administration may not be optimal for reaching the target tissue, or the peptide may be rapidly cleared from circulation. | - Ensure Proper Handling: Prepare fresh solutions before each experiment. Store lyophilized peptide and solutions at the recommended temperatures. Avoid multiple freeze-thaw cycles.[14] - Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal concentration for your specific animal model and endpoint. - Optimize Delivery: Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal, intravenous) or the use of delivery vehicles that can protect the peptide from degradation and prolong its circulation time.[15][16] |
| High variability in experimental results | - Inconsistent Peptide Formulation: Variations in the preparation of the this compound solution can lead to inconsistent dosing. - Animal-to-Animal Variation: Biological differences between animals can contribute to variability in response. - Technical Inconsistency: Variations in the injection technique or timing of administration can affect the outcome. | - Standardize Formulation: Follow a strict, standardized protocol for reconstituting and diluting this compound. Ensure the peptide is fully dissolved before administration. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Refine Technique: Ensure all personnel are trained on consistent administration techniques. Administer the peptide at the same time of day for all experiments to minimize circadian influences. |
| Unexpected side effects or toxicity | - Off-target Effects: At high concentrations, this compound may have off-target effects. - Vehicle-related Toxicity: The vehicle used for administration may have its own biological effects. - Contamination: The peptide solution may be contaminated with endotoxins or other substances. | - Dose Reduction: If toxicity is observed, try reducing the dose while still aiming for a therapeutic effect. - Vehicle Control: Always include a vehicle-only control group to differentiate the effects of the peptide from those of the vehicle. - Use High-Purity Peptide and Sterile Technique: Ensure the this compound used is of high purity and that all solutions and equipment are sterile and pyrogen-free. |
Experimental Protocols & Data
This compound Induced Pruritus in Mice
Objective: To induce a scratching behavior in mice to study the mechanisms of histamine-independent itch.
Methodology:
-
Animal Model: Male ICR mice (23 ± 3 grams).[8]
-
Reagent Preparation:
-
Reconstitute lyophilized this compound in sterile saline to a stock concentration of 10 mg/ml.
-
Further dilute the stock solution with sterile saline to the desired final concentrations (e.g., 10, 50, 100 µg per 50 µl).
-
-
Administration:
-
Data Collection:
-
Immediately after the this compound injection, place the mice in individual observation cages.
-
Record the number of scratches directed towards the injection site for a period of 30 minutes.[8]
-
-
Data Analysis:
-
Compare the number of scratches in the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., one-way ANOVA followed by Dunnett's test).[8]
-
Quantitative Data Summary:
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| Mouse (ICR) | Intradermal (i.d.) | 10 - 100 µ g/site | Dose-dependent increase in scratching behavior. | [7][8][17] |
| Mouse | Intradermal (i.d.) | 8 - 80 nmol | Dose-dependent scratching behavior. | [18] |
This compound for Alleviating Loperamide-Induced Constipation in Rats
Objective: To evaluate the therapeutic effect of this compound on gastrointestinal motility in a rat model of constipation.
Methodology:
-
Animal Model: Sprague-Dawley rats.
-
Induction of Constipation: Administer loperamide to induce constipation. The specific dosage and duration will depend on the established model.
-
Reagent Preparation:
-
Prepare this compound solution in a suitable sterile vehicle.
-
-
Administration:
-
Administer this compound at different doses (e.g., low and high dose) via an appropriate route (e.g., subcutaneous or intraperitoneal injection).
-
-
Data Collection:
-
Monitor fecal parameters such as the number, weight, and water content of fecal pellets.[9]
-
Measure gastrointestinal transit time using a non-absorbable marker.
-
-
Data Analysis:
-
Compare the fecal parameters and gastrointestinal transit time in the this compound treated groups to the loperamide-only control group.
-
Quantitative Data Summary:
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference(s) |
| Rat (Sprague-Dawley) | Not specified | High dose | Alleviated symptoms of loperamide-induced constipation. | [9] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound activates PAR2, leading to G protein and β-arrestin signaling pathways.
Experimental Workflow for In Vivo this compound Studies
Caption: A generalized workflow for conducting in vivo experiments with this compound.
References
- 1. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 2. hellobio.com [hellobio.com]
- 3. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Therapeutic effect of protease-activated receptor 2 agonist this compound on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 11. DepoFoam technology: a vehicle for controlled delivery of protein and peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 13. Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives [mdpi.com]
- 14. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydrogen sulfide donors alleviate itch secondary to the activation of type-2 protease activated receptors (PAR-2) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sligrl-NH2 Peptide Solution Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sligrl-NH2 peptide in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your peptide in your experiments.
Troubleshooting Guide: Common Issues with this compound Solution Stability
This guide addresses specific problems you might encounter with this compound solutions and provides actionable steps to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity over a short period. | Peptide degradation due to improper storage temperature, pH, or repeated freeze-thaw cycles. | Store stock solutions in aliquots at -20°C or -80°C.[1][2] Use a validated, sterile buffer in the pH range of 5-6.[3][4] Avoid repeated freezing and thawing of the same aliquot.[3] |
| Precipitate forms in the solution upon thawing or storage. | The peptide concentration is too high for the chosen solvent, or the pH is unfavorable for solubility. | Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3][4] If the peptide is difficult to dissolve in water, consider using a small amount of a co-solvent like DMSO, followed by dilution with your aqueous buffer.[5] Ensure the pH of the final solution is optimal for both solubility and stability. |
| Inconsistent experimental results between batches or over time. | Peptide degradation, inaccurate initial concentration determination, or contamination of the stock solution. | Always use high-purity this compound (>95%). Prepare fresh working solutions from a frozen aliquot for each experiment.[6] To prevent bacterial degradation, consider filtering the peptide solution through a 0.22 µm sterile filter.[2][4] |
| Suspected enzymatic degradation from biological samples. | Presence of proteases in cell lysates or other biological fluids. | Add a broad-spectrum protease inhibitor cocktail to your experimental buffer.[7][8] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What is the best way to store lyophilized this compound peptide?
A1: Lyophilized this compound should be stored at -20°C or ideally at -80°C in a tightly sealed container, protected from light.[1][9] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, which can accelerate degradation.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to dissolve lyophilized this compound in a sterile, slightly acidic buffer (pH 5-6).[3] For long-term storage, aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[2] This practice minimizes the damaging effects of repeated freeze-thaw cycles.[3][4]
Q3: For how long is a this compound solution stable at different temperatures?
Preventing Degradation
Q4: What are the primary pathways of this compound degradation in solution?
A4: Based on its amino acid sequence (Ser-Leu-Ile-Gly-Arg-Leu-NH2), the potential degradation pathways include:
-
Hydrolysis: The peptide bonds can be susceptible to hydrolysis, especially at acidic or alkaline pH.
-
Oxidation: Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over long-term storage in the presence of oxygen.[1]
-
Deamidation and Racemization: While less likely for this specific sequence, these are common degradation pathways for many peptides.[1]
Q5: How does pH affect the stability of this compound in solution?
A5: The pH of the solution is a critical factor in peptide stability.[10][11][12] Generally, a pH range of 5-6 is recommended to minimize hydrolysis.[3] Highly alkaline conditions (pH > 8) should be avoided as they can accelerate degradation pathways like oxidation and racemization.[1]
Q6: Should I use protease inhibitors when working with this compound?
A6: If your experimental system involves biological samples that may contain proteases (e.g., cell lysates, tissue homogenates), the use of a protease inhibitor cocktail is highly recommended to prevent enzymatic degradation of the peptide.[7][13][14]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature in a desiccator.[5]
-
Reconstitution: Briefly centrifuge the vial to collect all the powder at the bottom. Reconstitute the peptide in a sterile buffer of pH 5-6 (e.g., 10 mM sodium acetate buffer) to a desired concentration, typically 1-10 mM. This compound is soluble in water.[6]
-
Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.[2]
Protocol 2: Basic Stability Assessment of this compound using RP-HPLC
This protocol provides a framework for evaluating the stability of your this compound solution under specific storage conditions.
-
Preparation of Standards: Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in your chosen buffer. This will serve as your time-zero (T=0) standard.
-
Sample Incubation: Aliquot your this compound solution and store it under the conditions you wish to test (e.g., 4°C, room temperature, -20°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each storage condition.
-
RP-HPLC Analysis:
-
Inject the T=0 standard and the samples from each time point onto a C18 reverse-phase HPLC column.
-
Use a gradient of water and acetonitrile (both containing 0.1% TFA) to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak in your samples to the T=0 standard. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of remaining intact peptide at each time point.
-
Visual Guides
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for stability assessment.
Caption: Common degradation pathways for peptides.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 7. scbt.com [scbt.com]
- 8. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [merckmillipore.com]
- 9. jpt.com [jpt.com]
- 10. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Protease Inhibitors [labome.com]
- 14. bitesizebio.com [bitesizebio.com]
Minimizing off-target effects of Sligrl-NH2 in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Sligrl-NH2 in their experiments.
Troubleshooting Guide
Q1: I am observing unexpected or inconsistent results in my assay when using this compound. What could be the cause?
A1: Unexpected results with this compound can arise from several factors, including off-target effects, issues with peptide stability, or experimental variability. This compound is a well-known agonist for Protease-Activated Receptor-2 (PAR2), but it can also activate other receptors, such as MrgprC11.[1] Furthermore, its potency is lower compared to some other PAR2 agonists, which might necessitate higher concentrations that increase the likelihood of off-target interactions.[2][3]
To troubleshoot, consider the following:
-
Concentration Optimization: Ensure you are using the lowest effective concentration of this compound. A dose-response experiment is crucial to determine the optimal concentration for PAR2 activation without engaging off-target receptors.
-
Peptide Integrity: Peptides can degrade over time. Ensure your this compound stock is stored correctly and prepare fresh working solutions for each experiment.[4]
-
Use of Controls: Include appropriate negative and positive controls in your experimental design. This includes using an inactive control peptide, such as the reverse sequence LRGILS-NH2, to account for non-specific peptide effects.[5]
Q2: How can I confirm that the observed effects in my experiment are specifically mediated by PAR2 activation?
A2: To confirm PAR2-specific effects, a multi-pronged approach is recommended:
-
Use a PAR2 Antagonist: Pre-incubate your cells or tissues with a specific PAR2 antagonist before adding this compound. A significant reduction or complete blockage of the this compound-induced response would strongly suggest a PAR2-mediated effect.
-
Employ a More Potent and Selective PAR2 Agonist: Compare the effects of this compound with a more potent and selective PAR2 agonist, such as 2-furoyl-LIGRLO-NH2.[3][6] If both agonists produce a similar response, it is more likely to be PAR2-mediated.
-
Utilize PAR2 Knockdown or Knockout Models: If available, using cells with siRNA/shRNA-mediated knockdown of PAR2 or cells/tissues from PAR2 knockout animals is the most definitive way to confirm PAR2 specificity. The lack of response to this compound in these models would provide strong evidence for its on-target activity.
Q3: I am seeing a biphasic or unusual dose-response curve with this compound. What could this indicate?
A3: A biphasic dose-response curve can indicate the involvement of multiple receptors with different affinities for this compound or the activation of different signaling pathways at varying concentrations.[1] At lower concentrations, you may be observing high-affinity binding to PAR2, while at higher concentrations, off-target effects on lower-affinity receptors may become apparent. It is also possible that at higher concentrations, receptor desensitization or internalization is occurring. A careful re-evaluation of your dose-response range and the inclusion of specific antagonists for potential off-target receptors can help dissect these complex responses.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target receptors for this compound?
A1: The primary on-target receptor for this compound is Protease-Activated Receptor-2 (PAR2).[1][7] It acts as an agonist by mimicking the tethered ligand that is exposed upon proteolytic cleavage of the receptor.[2][5] A known off-target receptor is the Mas-related G protein-coupled receptor C11 (MrgprC11).[1]
Q2: What is the recommended concentration range for using this compound to maintain PAR2 selectivity?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being used. However, based on published data, concentrations in the low micromolar range are typically used to achieve PAR2 activation. For example, an EC50 of approximately 10 µM has been reported for PAR2-mediated relaxation in certain vascular preparations.[1][8] It is strongly recommended to perform a dose-response curve for your specific system to determine the lowest concentration that elicits a robust response, thereby minimizing the risk of off-target effects.
Q3: Are there more specific peptide agonists for PAR2 that I can use as an alternative to this compound?
A3: Yes, several other PAR2 peptide agonists have been developed with improved potency and selectivity compared to this compound. A notable example is 2-furoyl-LIGRLO-NH2, which has been shown to be significantly more potent.[3][6] Using a more potent agonist can be advantageous as it allows for the use of lower concentrations, reducing the likelihood of off-target interactions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant compounds to aid in experimental design and data interpretation.
Table 1: Potency of PAR2 Agonists
| Compound | Target | Assay | EC50 | Reference |
| This compound | PAR2 | Ca2+ Mobilization | >40 µM | [3][9] |
| This compound | PAR2 | Aortic Relaxation | ~10 µM | [1][8] |
| 2-furoyl-LIGRLO-NH2 | PAR2 | Ca2+ Mobilization | 0.84 µM | [9] |
| 2-furoyl-LIGRLO-NH2 | PAR2 | RTCA | 138 nM | [9] |
| 2-at-LIGRL-NH2 | PAR2 | Ca2+ Mobilization | 1.77 µM | [9] |
| 6-an-LIGRL-NH2 | PAR2 | Ca2+ Mobilization | 2.60 µM | [9] |
Table 2: Binding Affinities of PAR2 Ligands
| Compound | Target | Assay | Ki | Reference |
| This compound | PAR2 | Radioligand Binding | > SLIGKV-NH2 | [5] |
| 2-furoyl-LIGRL-NH2 | PAR2 | Radioligand Binding | Highest Affinity | [5] |
| TFLLR-NH2 (PAR1 agonist) | PAR2 | Radioligand Binding | >1 mM | [5] |
| LRGILS-NH2 (inactive) | PAR2 | Radioligand Binding | Minimal Competition | [5] |
Experimental Protocols & Visualizations
Experimental Workflow to Validate PAR2-Specific Effects of this compound
This workflow outlines a series of experiments to confirm that the observed biological response to this compound is mediated by PAR2.
Caption: Experimental workflow for validating PAR2-specific effects of this compound.
This compound-Induced PAR2 Signaling Pathway
This diagram illustrates the primary signaling cascade initiated by the binding of this compound to PAR2.
Caption: this compound activation of PAR2 and downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 5. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
Sligrl-NH2 Dose-Response Curve Interpretation and Challenges: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Protease-Activated Receptor-2 (PAR2) agonist, Sligrl-NH2. This guide will help you interpret dose-response curves and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a synthetic peptide agonist that selectively activates Protease-Activated Receptor-2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3] It mimics the endogenous tethered ligand that is exposed after proteolytic cleavage of the N-terminal domain of the PAR2 receptor by proteases like trypsin.[4][5] Upon binding, this compound induces a conformational change in PAR2, leading to the activation of downstream signaling pathways.[2]
2. What are the typical downstream signaling pathways activated by this compound?
Activation of PAR2 by this compound typically initiates intracellular signaling through two major pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: This pathway is involved in cell proliferation, differentiation, and inflammation.[2]
-
Intracellular Calcium (Ca2+) Mobilization: This involves the release of calcium from intracellular stores, a common signaling mechanism for GPCRs.[2][6]
Signaling Pathway Diagram
Caption: this compound activates PAR2, leading to Gq/11 activation, PLC-mediated IP3 generation, and subsequent intracellular calcium release. A parallel pathway involving MAPK activation also occurs.
Troubleshooting Guide
Q1: My this compound dose-response curve is flat or shows a very weak response. What are the possible causes?
-
Peptide Degradation: Peptides, especially in solution, can be susceptible to degradation. Ensure proper storage of the lyophilized peptide at -20°C or -80°C and prepare fresh solutions for each experiment.[1] Avoid repeated freeze-thaw cycles.[7]
-
Low Receptor Expression: The cell line you are using may have low or no expression of PAR2. Confirm PAR2 expression using techniques like qPCR, Western blot, or flow cytometry.
-
Incorrect Assay Conditions: The buffer composition, pH, or temperature of your assay may not be optimal. Refer to established protocols for PAR2 activation assays.
-
Peptide Purity and Counter-ion Effects: The purity of the this compound peptide can affect its activity. Trifluoroacetate (TFA), a common counter-ion from peptide synthesis, can sometimes interfere with biological assays.[7]
-
Cell Health: Ensure your cells are healthy and within a suitable passage number. Stressed or unhealthy cells may exhibit a blunted response.
Q2: I'm observing a high basal signal in my control (no this compound) wells. How can I reduce this?
-
Endogenous PAR2 Activation: Your cell culture medium or serum may contain proteases that are activating PAR2. Consider using serum-free media for the assay or heat-inactivating the serum.
-
Autofluorescence/Autoluminescence: In fluorescence or luminescence-based assays, high background can be due to the cells or media. Run appropriate controls (e.g., media only, cells only) to identify the source.
-
Contamination: Bacterial or endotoxin contamination can trigger cellular responses.[7] Ensure sterile techniques are used throughout the experiment.
Q3: The EC50 value I'm getting is significantly different from the published literature. Why might this be?
-
Assay System Differences: EC50 values are highly dependent on the experimental system, including the cell line, the specific endpoint being measured (e.g., calcium flux vs. MAPK activation), and assay conditions (e.g., incubation time, temperature).[8]
-
Peptide Potency: this compound is known to have lower potency compared to newer PAR2 agonists like 2-furoyl-LIGRLO-NH2.[2][9] Ensure you are comparing your results to studies using the same agonist.
-
Data Normalization and Curve Fitting: The method used to normalize your data and the algorithm used for curve fitting can impact the calculated EC50 value.
Quantitative Data Summary
| Agonist | Assay Type | Cell Line/System | Reported EC50 | Reference |
| This compound | PAR2 Activation | Not Specified | ~5 µM | [3] |
| This compound | Calcium Mobilization | 16HBE14o- cells | >40 µM | [9] |
| This compound | Relaxation in endothelium-free aorta | Rat aorta with PVAT | 10 µM | [1] |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization | 16HBE14o- cells | 0.84 µM | [9] |
| 2-furoyl-LIGRLO-NH2 | Physiological Response (xCELLigence) | 16HBE14o- cells | 138 nM | [9] |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring this compound-induced intracellular calcium mobilization in a cell-based assay.
Materials:
-
This compound peptide
-
PAR2-expressing cells (e.g., 16HBE14o-, NCTC2544-PAR2)[4][9]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed PAR2-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading buffer to each well and incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Washing: After incubation, gently wash the cells 2-3 times with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for a few cycles before adding the agonist.
-
Agonist Addition:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Using the plate reader's injection system or a multichannel pipette, add the different concentrations of this compound to the wells.
-
-
Kinetic Measurement: Immediately after agonist addition, begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak response for each concentration.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro calcium mobilization assay to determine the dose-response of this compound.
Common Challenges in Peptide-Based Assays
Working with peptides like this compound can present unique challenges that may affect the reproducibility and accuracy of your results.
-
Solubility: Hydrophobic peptides can be difficult to dissolve. It is crucial to use the correct solvent and pH.[7] For this compound, water or DMSO are common solvents.[1] Sonication may be required to aid dissolution.[1]
-
Oxidation: Peptides containing amino acids such as Cysteine, Methionine, or Tryptophan are prone to oxidation, which can lead to a loss of activity.[7][10] While this compound (Ser-Leu-Ile-Gly-Arg-Leu-NH2) does not contain these specific residues, proper storage is still important to maintain peptide integrity.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware, leading to a lower effective concentration. Using low-adhesion microplates and pipette tips can help mitigate this issue.
-
Protease Degradation: If your experimental system contains proteases, they may degrade the this compound peptide, reducing its effective concentration over time. The inclusion of protease inhibitors may be necessary in some experimental setups.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
Sligrl-NH2 Stability: Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing Sligrl-NH2, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating stability issues with this compound in various solvent preparations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. For most in vitro applications, sterile water or dimethyl sulfoxide (DMSO) are recommended. It is crucial to use high-purity, anhydrous DMSO to minimize degradation. For in vivo studies, more complex formulations may be required.
Q2: How should I prepare my this compound stock solution?
A2: It is highly recommended to prepare stock solutions fresh for each experiment.[1] If a stock solution must be made, it should be prepared at a high concentration in a suitable solvent like DMSO or water. Sonication can be used to aid dissolution.[2] Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q3: What are the optimal storage conditions for this compound in both powder and solvent forms?
A3: Proper storage is critical to maintaining the integrity of this compound. As a lyophilized powder, it is relatively stable and should be stored away from moisture. In solvent, the stability is reduced, and colder temperatures are necessary.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated and protected from moisture. |
| -80°C | Up to 3 years | Recommended for long-term storage. | |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months-1 year | Preferred for storing solutions for longer periods.[2][3] |
Q4: Why is my this compound solution losing activity over time?
A4: Peptides like this compound can be susceptible to degradation in solution from several sources. The C-terminal amide on this compound enhances its stability against degradation by some enzymes, but it is not completely immune.[4][5][6] Potential causes for loss of activity include:
-
Proteolytic Degradation: If your experimental system contains endogenous proteases, they may cleave the peptide.
-
Chemical Instability: The peptide bonds can be susceptible to hydrolysis, especially at non-neutral pH.
-
Adsorption: Peptides can adsorb to the surface of plastic or glass storage vials, reducing the effective concentration in solution.
-
Oxidation: Certain amino acid residues can be prone to oxidation, although this is less of a concern for the this compound sequence.
-
Repeated Freeze-Thaw Cycles: This can physically damage the peptide structure.
Q5: What is the significance of the C-terminal amide in this compound?
A5: The C-terminal of Sligrl is amidated (indicated by -NH2), which is a common modification in peptide chemistry to improve stability.[4] This amidation neutralizes the negative charge of the carboxylic acid group that would otherwise be present, making the peptide more resistant to degradation by carboxypeptidases.[5] This modification often leads to a longer half-life and increased biological activity compared to the non-amidated version.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. If using a stored stock, validate its activity with a positive control. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Precipitation upon dilution | The peptide is coming out of solution in the aqueous experimental buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is compatible with your system and does not exceed recommended limits (typically <0.5%). Consider using a different solvent system if precipitation persists. |
| Low or no biological activity | Incorrect storage, degradation, or adsorption of the peptide. | Confirm that the peptide has been stored correctly in its powdered and solution forms. Use low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption. Prepare a fresh stock solution and re-test. |
| Presence of proteases in the experimental setup. | If protease contamination is suspected, consider adding a broad-spectrum protease inhibitor cocktail to your experimental buffer. |
Experimental Protocols & Visualizations
General Workflow for Assessing Peptide Stability
A common method for assessing the stability of a peptide like this compound in a specific solvent is to incubate the solution over time and measure the remaining intact peptide using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for assessing this compound stability.
This compound Signaling Pathway
This compound is an agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. Its activation triggers downstream signaling cascades, primarily involving mitogen-activated protein kinase (MAPK) and intracellular calcium mobilization.[7]
Caption: this compound activation of the PAR2 signaling cascade.
References
- 1. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of PAR2 Agonists: Sligrl-NH2 vs. 2-furoyl-LIGRLO-NH2
For researchers, scientists, and drug development professionals, understanding the relative potency of tool compounds is critical for designing robust experiments and interpreting results. This guide provides a detailed comparison of two commonly used peptide agonists for Proteinase-Activated Receptor 2 (PAR2): Sligrl-NH2 and its N-terminally modified analogue, 2-furoyl-LIGRLO-NH2.
The data overwhelmingly indicates that 2-furoyl-LIGRLO-NH2 is a significantly more potent PAR2 agonist than this compound. The addition of the 2-furoyl group to the N-terminus of the peptide sequence enhances its activity, reportedly making it between 10 to 300 times more potent, depending on the specific assay and cell system used.[1][2] This increased potency is attributed to both enhanced receptor affinity and improved metabolic stability, particularly resistance to degradation by aminopeptidases.[2][3]
Quantitative Potency Comparison
The following table summarizes the half-maximal effective concentrations (EC50) for both agonists across different experimental setups. Lower EC50 values are indicative of higher potency.
| Agonist | Assay Type | Cell Line/Tissue | EC50 Value (µM) | Reference |
| This compound | Calcium Mobilization | PAR2-expressing cells | 0.5 - 2.0 | [4] |
| This compound | Calcium Mobilization | PAR2-expressing cells | ~ 5 | |
| This compound | Concentration-dependent relaxation | Endothelium-free aorta with PVAT | 10 | [5] |
| This compound | Calcium Mobilization | 16HBE14o- cells | > 40 | [6] |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization | PAR2-expressing cells | 0.34 | [7] |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization | 16HBE14o- cells | 0.84 | [6] |
| 2-furoyl-LIGRLO-NH2 | xCELLigence Real-Time Cell Analysis | 16HBE14o- cells | 0.138 | [6] |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization | HT29 cells | 0.21 | [8] |
Experimental Protocols
A common method to determine the potency of PAR2 agonists is through a calcium mobilization assay in cells endogenously or recombinantly expressing PAR2.
Calcium Mobilization Assay Protocol
Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to stimulation by PAR2 agonists and determine their respective EC50 values.
Materials:
-
PAR2-expressing cells (e.g., HT-29, HEK293-PAR2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound and 2-furoyl-LIGRLO-NH2 stock solutions
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Culture PAR2-expressing cells in appropriate medium supplemented with FBS and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at an optimal density and allow them to adhere and grow to confluence (typically 16-24 hours).[9]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye like Fluo-4 AM and a non-ionic surfactant such as Pluronic F-127 in a suitable buffer (e.g., HBSS).
-
Incubation: Remove the culture medium from the wells and add the dye-loading buffer. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Washing (Optional but Recommended): Gently wash the cells with buffer to remove excess extracellular dye.
-
Agonist Preparation: Prepare serial dilutions of this compound and 2-furoyl-LIGRLO-NH2 in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).[9]
-
Agonist Addition and Data Acquisition: Establish a baseline fluorescence reading for each well. Using the instrument's automated injector, add the different concentrations of the agonists to the wells. Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For each agonist concentration, determine the peak fluorescence response. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve. Fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Visualizations
PAR2 Signaling Pathway
The activation of PAR2 by agonists like this compound and 2-furoyl-LIGRLO-NH2 initiates a cascade of intracellular signaling events.
Caption: PAR2 signaling cascade initiated by agonist binding.
Experimental Workflow for Potency Comparison
The following diagram outlines the key steps in the experimental workflow for comparing the potency of the two PAR2 agonists.
Caption: Workflow for comparing agonist potency via calcium assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PAR2 agonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Furoyl-LIGRLO-amide (2Fly), PAR2 agonist (CAS 729589-58-6) | Abcam [abcam.com]
- 8. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sligrl-NH2-Induced PAR2 Activation: A Comparative Guide to Specific Antagonists
For researchers studying inflammatory processes, pain signaling, and metabolic diseases, Protease-Activated Receptor 2 (PAR2) is a critical therapeutic target. Activation of this G protein-coupled receptor (GPCR) by proteases or synthetic agonists like SLIGRL-NH2 triggers a cascade of intracellular events. Validating this activation and exploring its inhibition is fundamental to drug discovery and understanding its physiological roles. This guide provides an objective comparison of specific antagonists used to validate this compound-induced PAR2 activation, supported by experimental data and detailed protocols.
The PAR2 Signaling Cascade
PAR2 is typically activated when a protease, such as trypsin, cleaves its N-terminal domain. This cleavage unmasks a "tethered ligand" sequence (SLIGKV- in humans, SLIGRL- in rodents) that binds to the receptor itself, initiating signaling.[1][2] Synthetic peptides like this compound mimic this tethered ligand, directly activating the receptor without the need for proteolytic cleavage.[1]
Upon activation, PAR2 primarily couples to the Gαq/11 subunit of heterotrimeric G proteins. This initiates a well-defined signaling pathway:
-
Gαq/11 activation : Leads to the activation of Phospholipase C (PLC).
-
PLC Activation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4]
-
Downstream Signaling : The increase in intracellular Ca2+ and DAG activates various downstream effectors, including Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2, leading to cellular responses like inflammation and cytokine release.[3][5]
Comparison of Specific PAR2 Antagonists
The validation of PAR2 as a target relies on the use of specific antagonists. The ideal antagonist should exhibit high potency, selectivity over other PARs and receptors, and chemical stability. Below is a comparison of commonly cited PAR2 antagonists.
| Antagonist | Type | Selectivity | Key Characteristics |
| GB88 | Non-peptide | Selective for PAR2 over PAR1 and PAR4.[6][7] | Orally active and anti-inflammatory in vivo.[6][8] It is a biased antagonist, selectively inhibiting the Gq/Ca2+ pathway while acting as an agonist for other PAR2-mediated pathways (e.g., ERK, cAMP).[9][10] |
| FSLLRY-NH2 | Peptide | Originally developed as a specific PAR2 antagonist.[11][12] | Can block trypsin and peptide-mediated PAR2 activation.[13] However, recent studies show it can activate Mas-related G protein-coupled receptors (MrgprC11/MRGPRX1), potentially causing off-target effects like itching.[14][15] |
| AZ3451 | Non-peptide | Potent and selective for PAR2. | Acts as a negative allosteric modulator.[16] Potently inhibits both G protein-dependent and independent pathways.[16] |
| K-14585 | Peptidomimetic | Competitive antagonist for PAR2. | Inhibits PAR2-mediated Ca2+ mobilization and other physiological responses in vitro and in vivo.[17] However, it was found to only inhibit activation by synthetic peptides and not by trypsin.[13] |
Quantitative Data: Antagonist Potency
The potency of an antagonist is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist's maximal response. Lower IC50 values indicate higher potency.
| Antagonist | Agonist Used | Assay | Cell Type | Potency (IC50 / pIC50) | Reference |
| GB88 | Trypsin, 2f-LIGRLO-NH2 | Ca2+ Release | HT29 | ~2 µM | [6] |
| AZ3451 | This compound | Ca2+ Release | 1321N1-hPAR2 | pIC50 = 8.6 (approx. 2.5 nM) | [16] |
| K-14585 | SLIGKV | Ca2+ Release | Human Keratinocytes | 1.1 - 2.87 µM | [13] |
| FSLLRY-NH2 | Trypsin | PAR2 Activation | - | IC50 = 50 - 200 µM | [13] |
Note: pIC50 is the negative logarithm of the IC50 value in molar. A higher pIC50 indicates greater potency.
Experimental Protocols
Key Experiment: Intracellular Calcium Mobilization Assay
This is the most common and direct method to quantify PAR2 activation via the Gq pathway.[18] The assay measures the transient increase in cytosolic calcium concentration following receptor activation.
Objective: To measure the ability of a specific antagonist to inhibit this compound-induced intracellular calcium release in PAR2-expressing cells.
Materials:
-
PAR2-expressing cells (e.g., HT-29, HEK293 transfected with PAR2).
-
Cell culture medium and reagents.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[19][20]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.[19]
-
This compound (PAR2 agonist).[21]
-
Specific PAR2 antagonist (e.g., GB88).
-
Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging.
Methodology:
-
Cell Culture: Plate PAR2-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye. Add a final volume of HBSS to each well.
-
Antagonist Pre-incubation: Add varying concentrations of the PAR2 antagonist (e.g., GB88) to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds). For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[20] For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.[20]
-
Agonist Stimulation: Add a pre-determined concentration of this compound (typically at its EC80, the concentration that gives 80% of the maximal response) to the wells.
-
Post-stimulation Measurement: Immediately after adding the agonist, continue to measure fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the transient calcium peak.
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., F340/F380). For single-wavelength dyes, use the change in fluorescence relative to baseline (ΔF/F0).
-
Determine the peak response for each well.
-
Plot the peak response against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50 value.
-
Logical Framework for Comparison
The choice of an antagonist for validating this compound-induced activation depends on the specific research question. The following diagram illustrates the logical relationships in this validation process and where different antagonists intervene.
Conclusion
Validating this compound-induced PAR2 activation requires robust experimental design and the careful selection of a specific antagonist.
-
For broad inhibition of PAR2 signaling, potent non-peptide antagonists like AZ3451 offer high efficacy.
-
For in vivo studies requiring oral administration, GB88 is a well-validated choice, though its biased nature must be considered in the experimental interpretation.[6]
-
Peptide-based antagonists like FSLLRY-NH2 should be used with caution due to potential off-target effects, and their specificity should be confirmed within the experimental system.[14][15]
By using the detailed protocols and comparative data presented in this guide, researchers can confidently select the appropriate tools to investigate the role of PAR2 in their specific models of health and disease.
References
- 1. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 4. Protease-mediated activation of Par2 elicits calcium waves during zebrafish egg activation and blastomere cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. leadingedgeonly.com [leadingedgeonly.com]
- 8. Frontiers | Antagonism of Protease Activated Receptor-2 by GB88 Reduces Inflammation Triggered by Protease Allergen Tyr-p3 [frontiersin.org]
- 9. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting of protease activator receptor-2 (PAR-2) antagonist FSLLRY-NH2 as an asthma adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. FSLLRY-NH2, a protease-activated receptor 2 (PAR2) antagonist, activates mas-related G protein-coupled receptor C11 (MrgprC11) to induce scratching behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 20. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 21. medchemexpress.com [medchemexpress.com]
Sligrl-NH2: A Comparative Analysis of its Cross-reactivity with Protease-Activated Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective PAR2 agonist, Sligrl-NH2, and its cross-reactivity with other members of the protease-activated receptor (PAR) family. This analysis is supported by available experimental data and detailed methodologies to assist in the design and interpretation of studies involving this widely used research tool.
This compound is a synthetic hexapeptide agonist derived from the tethered ligand sequence of the rat protease-activated receptor 2 (PAR2). It is extensively used to study the physiological and pathological roles of PAR2 activation. A critical aspect of utilizing such pharmacological tools is understanding their selectivity and potential off-target effects. This guide focuses on the cross-reactivity of this compound with the other members of the PAR family: PAR1, PAR3, and PAR4.
Quantitative Comparison of this compound Activity at PARs
The following table summarizes the available quantitative data on the potency of this compound at the different PAR receptors. The primary method for assessing activation is through measuring the half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization.
| Receptor | Agonist | EC50 (µM) | Evidence of Activation | Source |
| PAR2 | This compound | ~0.5 - 10 | Yes | [1][2] |
| PAR1 | This compound | No activity reported | No | [1] |
| PAR3 | This compound | No data available | No data available | N/A |
| PAR4 | This compound | No activity reported | No | [1] |
Key Findings:
-
High Potency at PAR2: this compound is a potent agonist of PAR2, with reported EC50 values typically in the low micromolar range.
-
Selectivity over PAR1 and PAR4: Experimental evidence indicates that this compound is specific for PAR2 and does not activate PAR1 or PAR4 at concentrations where it potently activates PAR2.[1]
-
Lack of Data for PAR3: There is currently a lack of published data regarding the cross-reactivity of this compound with PAR3. The functional characterization of PAR3 has been challenging due to its unique signaling properties, often acting as a co-receptor.[3]
Signaling Pathways and Experimental Workflow
To understand how the cross-reactivity of this compound is assessed, it is essential to visualize the underlying signaling pathways and the experimental procedures employed.
Protease-Activated Receptor 2 (PAR2) Signaling Pathway
Activation of PAR2 by agonists like this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event measured in functional assays.
Experimental Workflow for Assessing Cross-reactivity
A common method to determine the cross-reactivity of a ligand is to perform a functional assay, such as a calcium mobilization assay, using cell lines that individually express each of the receptors of interest.
Experimental Protocols
The following is a representative protocol for a calcium mobilization assay to assess the activation of PARs by this compound.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce an increase in intracellular calcium in cells expressing a specific PAR.
Materials:
-
HEK293 cells stably expressing human PAR1, PAR2, PAR3, or PAR4.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Selection antibiotic (e.g., G418) for maintaining stable cell lines.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution.
-
Positive control agonists for each receptor (e.g., Thrombin for PAR1 and PAR4, Trypsin for PAR2).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Seeding:
-
Culture the stable cell lines in DMEM with FBS, penicillin-streptomycin, and the appropriate selection antibiotic.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., for Fura-2, alternate excitation at 340 nm and 380 nm, with emission at 510 nm).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Use the plate reader's injector to add 20 µL of this compound at various concentrations (or positive control agonists) to the wells.
-
Immediately begin recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities at the two excitation wavelengths for ratiometric dyes like Fura-2, or as a change in fluorescence intensity for single-wavelength dyes like Fluo-4.
-
Plot the peak change in fluorescence as a function of the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response equation to determine the EC50 value.
-
Conclusion
The available evidence strongly indicates that this compound is a selective agonist for PAR2, with no significant cross-reactivity observed for PAR1 and PAR4. This makes it a valuable tool for specifically probing PAR2 function. However, the lack of data for PAR3 highlights a gap in our understanding and warrants further investigation. Researchers should be mindful of these selectivity characteristics when designing experiments and interpreting results, and the provided experimental protocol offers a robust framework for conducting such assessments.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for a comprehensive literature review and validation of experimental findings.
References
Reproducibility of Sligrl-NH2 Induced Physiological Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological responses induced by Sligrl-NH2, a synthetic peptide agonist of Protease-Activated Receptor-2 (PAR2), with alternative compounds. The information presented is intended to assist researchers in selecting the appropriate tools for studying PAR2 signaling and its role in various physiological and pathological processes. The data herein is supported by a review of published experimental findings, with a focus on quantitative comparisons and detailed methodologies to ensure reproducibility.
Executive Summary
This compound is a widely utilized tool for activating PAR2, a G-protein coupled receptor implicated in inflammation, pain, and other physiological responses.[1][2] While its effects are generally considered reproducible, as evidenced by its consistent use across numerous studies, its potency is modest compared to newer synthetic agonists. This guide presents a comparative analysis of this compound with the more potent agonist 2-furoyl-LIGRLO-NH2 and the antagonists GB88 and FSLLRY-NH2. We provide a summary of their performance in key in vitro and in vivo assays, detailed experimental protocols, and a discussion on the reproducibility of their physiological responses.
Data Presentation: Comparative Agonist and Antagonist Performance
The following tables summarize the quantitative data for this compound and its alternatives in various assays. These values are crucial for experimental design and for comparing the relative potency and efficacy of these compounds.
Table 1: Comparative Potency of PAR2 Agonists
| Compound | Assay Type | Cell Line/Tissue | EC50/IC50/Ki | Reference |
| This compound | Calcium Mobilization | 16HBE14o- | >40 μM | [3] |
| Calcium Mobilization | PAR2-KNRK cells | ~5 µM | [2] | |
| Radioligand Binding (Ki) | NCTC2544-PAR2 | 2.0 μM | [4] | |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization | 16HBE14o- | 0.84 μM | [3] |
| Calcium Mobilization | HT-29 | 340 nM | [5] | |
| Radioligand Binding (Ki) | NCTC2544-PAR2 | 0.012 μM | [4] | |
| Vasodilation | Rat Superior Mesenteric Artery | ~20x more potent than this compound | [6] | |
| GB110 | Calcium Mobilization | HT29 | Competitive but insurmountable antagonism by GB88 | [1] |
Table 2: Comparative Potency of PAR2 Antagonists
| Compound | Assay Type | Cell Line/Tissue | IC50/Ki | Reference |
| GB88 | Calcium Release Inhibition | HT29 | ~2 µM | [1] |
| Radioligand Binding (Ki) | CHO-hPAR2 | 7.7 μM | [5] | |
| FSLLRY-NH2 | PAR2 Activation Block | PAR2-KNRK cells | 50-200 µM | [7][8] |
| K-14585 | Calcium Mobilization Inhibition | Primary Human Keratinocytes | 1.1-2.87 µM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
PAR2 Signaling Pathway
Activation of PAR2 by agonists like this compound initiates a signaling cascade that leads to various cellular responses. A primary pathway involves the coupling to Gαq/11, which in turn activates Phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many physiological responses.[9]
References
- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 3. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sligrl-NH2 and Endogenous PAR2 Ligands in Receptor Activation and Signaling
For researchers, scientists, and drug development professionals, understanding the nuances of Protease-Activated Receptor 2 (PAR2) modulation is critical. This guide provides an objective comparison of the synthetic PAR2 agonist, Sligrl-NH2, with endogenous PAR2 ligands, supported by experimental data and detailed methodologies.
Protease-Activated Receptor 2 (PAR2), a member of the G protein-coupled receptor (GPCR) superfamily, plays a significant role in a multitude of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has led to the development of synthetic agonists like this compound that mimic this endogenous activation.[3][4] This guide delves into a comparative analysis of this compound and the native activators of PAR2.
Mechanism of Activation: A Tale of Two Ligands
Endogenous activation of PAR2 is an irreversible process initiated by serine proteases such as trypsin and tryptase.[1][5] These enzymes cleave the extracellular N-terminus of the receptor at a specific site (Arg36/Ser37 in human PAR2), unmasking a new N-terminal sequence, SLIGKV in humans or SLIGRL in rodents.[5][6] This newly exposed "tethered ligand" then binds intramolecularly to the receptor, triggering downstream signaling cascades.[3][4]
In contrast, this compound is a synthetic hexapeptide that corresponds to the rodent tethered ligand sequence.[1] It functions as an exogenous agonist, directly binding to and activating PAR2 without the need for proteolytic cleavage.[3] This allows for a more direct and controlled method of studying PAR2 function, albeit with differences in potency and signaling compared to its endogenous counterparts.
Comparative Efficacy and Potency
Experimental data consistently demonstrates that while this compound is an effective activator of PAR2, it generally exhibits lower potency compared to both the endogenous activating proteases and newer generation synthetic agonists.
| Ligand | Assay Type | Cell Line | Parameter | Value | Citation |
| This compound | Calcium Mobilization | PAR2-transfected KNRK cells | EC50 | ~5 µM | |
| This compound | Calcium Mobilization | 1321N1-hPAR2 cells | pIC50 (as antagonist) | 5.70 ± 0.02 | [1] |
| Trypsin | Calcium Mobilization | PAR2-KNRK cells | EC50 | 5-10 nM | [7] |
| 2-furoyl-LIGRLO-NH2 | Calcium Mobilization | NCTC2544-PAR2 cells | EC50 | ~100-fold more potent than SLIGKV-OH | [6] |
| 2-at-LIGRL-NH2 | MAPK & Ca2+ Signaling | Various | Rank Order of Potency | > this compound | [8] |
| Endogenous Tethered Ligand (via Trypsin) | Binding Assay | NCTC2544-PAR2 cells | Competition | Reduced specific binding of [3H]2-furoyl-LIGRL-NH2 | [6] |
Studies have shown that modifications to the this compound peptide, such as N-terminal acylation (e.g., 2-furoyl-LIGRLO-NH2), can dramatically increase potency.[6][8] This suggests that while this compound effectively mimics the binding of the tethered ligand, its interaction with the receptor may be less optimal than that of the endogenously generated ligand or more advanced synthetic analogs.
Signaling Pathways: Convergent and Divergent Cascades
Upon activation by either endogenous ligands or this compound, PAR2 can couple to multiple G protein-dependent and -independent signaling pathways. The primary and most studied pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), subsequent inositol trisphosphate (IP3) production, and the mobilization of intracellular calcium.[1][9] This is a common pathway for both endogenous and synthetic agonists.
Furthermore, PAR2 can also couple to other G proteins, including Gαi, Gα12/13, and Gαs, as well as signal through β-arrestin-mediated pathways, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.[2][3]
Interestingly, there is evidence of biased agonism, where different ligands can preferentially activate certain signaling pathways over others. For instance, some studies suggest that the signaling profile of synthetic peptides may not perfectly replicate that of proteolytic activation.[2][10] This highlights the importance of using multiple agonists and assay systems to fully understand PAR2 signaling in different cellular contexts.
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary method for assessing PAR2 activation by measuring changes in intracellular calcium concentration.
-
Cell Culture: PAR2-expressing cells (e.g., KNRK, 1321N1, or transfected cell lines) are cultured to confluence in appropriate media.[7][11]
-
Cell Loading: Cells are washed and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.
-
Agonist Stimulation: The baseline fluorescence is recorded, after which the PAR2 agonist (this compound or activating protease) is added.
-
Data Acquisition: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorometer or a fluorescence microscope.[11]
-
Data Analysis: The peak increase in fluorescence is used to determine the agonist's potency (EC50) and efficacy.
Ussing Chamber Assay for Intestinal Ion Transport
This technique is used to study the effect of PAR2 activation on epithelial ion transport in tissues like the intestine.[7][11]
-
Tissue Preparation: A segment of the jejunum is excised, and the external muscle layers are stripped away.[11]
-
Mounting: The stripped tissue is mounted between two halves of an Ussing chamber, separating the mucosal and serosal sides.
-
Equilibration: Both sides are bathed in an oxygenated Krebs solution and the tissue is allowed to equilibrate.
-
Agonist Addition: The PAR2 agonist is added to the serosal side of the tissue.
-
Measurement: The short-circuit current (Isc), a measure of net ion transport, is continuously recorded. Changes in Isc following agonist addition indicate an effect on ion secretion or absorption.[7]
Conclusion
This compound serves as a valuable tool for investigating the physiological and pathological roles of PAR2. It effectively activates the receptor in a manner that mimics the endogenous tethered ligand, providing a controlled experimental advantage. However, researchers should be mindful of its relatively lower potency compared to endogenous activating proteases and newer, more potent synthetic agonists. The potential for biased agonism also underscores the importance of employing a range of ligands and downstream signaling readouts to fully elucidate the complex biology of PAR2. Future research and drug development efforts may focus on designing ligands with specific signaling profiles to selectively target desired therapeutic outcomes.
References
- 1. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 10. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteinase-activated receptor 2 (PAR2)-activating peptides: Identification of a receptor distinct from PAR2 that regulates intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Sligrl-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Sligrl-NH2, a synthetic hexapeptide agonist known for its activity on Protease-Activated Receptor 2 (PAR2) and Mas-related G protein-coupled receptor C11 (MrgprC11). This document summarizes key experimental data, offers detailed protocols for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the effects of this compound in various experimental settings, drawing a clear distinction between its actions on PAR2 and MrgprC11.
Table 1: In Vitro Effects of this compound
| Parameter | Receptor Target | Cell Line/System | Value | Reference |
| EC50 | PAR2 | Various cell lines | 0.5 - 2.0 µM | [1] |
| EC50 | PAR2 | Endothelium-free aorta preparations | 10 µM | [2] |
| EC50 | MrgprC11 | CHO cells | ~10 µM | [3] |
| Calcium Mobilization | PAR2 & MrgprC11 | Dorsal Root Ganglion (DRG) Neurons | Activates ~3-4% of total DRG neurons | [3] |
| Mast Cell Degranulation | PAR2 | Peritoneal Mast Cells | Induces protease release | [4] |
| Cytokine Release (in LPS-stimulated macrophages) | PAR2 | Murine Peritoneal Macrophages | Enhances IL-1β, IL-6, MCP-1, TNF-α, IL-10 production | [4] |
Table 2: In Vivo Effects of this compound
| Effect | Model | Species | Dose | Key Findings | Reference |
| Itch (Pruritus) | Intradermal Injection | Mouse | 10 - 100 µg | Dose-dependent increase in scratching behavior, mediated by MrgprC11, not PAR2. | [3] |
| Pain (Thermal Hyperalgesia) | Not specified | Mouse | Not specified | Induced by a shorter peptide (SLIGR) that activates PAR2 but not MrgprC11, suggesting a role for PAR2 in pain. | [3][5] |
| Inflammation (Paw Edema) | Carrageenan-induced Paw Edema | Rat | Not specified | PAR2 activation is known to contribute to inflammatory edema. | [6] |
| Gastrointestinal Motility | Not specified | Mouse | Not specified | Facilitates gastrointestinal transit. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: this compound signaling through PAR2 and MrgprC11.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i) via PAR2 or MrgprC11 activation.
Materials:
-
Cells expressing the target receptor (e.g., CHO-PAR2, CHO-MrgprC11, or primary DRG neurons).
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye.[7]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound stock solution.
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[7]
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm) for a few minutes.[8]
-
Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence ratio changes over time.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in [Ca²⁺]i. Calculate the EC50 value from the dose-response curve.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify mast cell degranulation in response to this compound stimulation by measuring the release of the granular enzyme β-hexosaminidase.[4][9][10][11]
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells (BMMCs) or a mast cell line like RBL-2H3).
-
Tyrode's buffer or other suitable physiological buffer.
-
This compound stock solution.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Triton X-100 (for cell lysis to determine total β-hexosaminidase).
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10).
-
96-well plates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.
Procedure:
-
Cell Stimulation:
-
Wash mast cells and resuspend them in Tyrode's buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.[9]
-
Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., compound 48/80 or ionomycin).
-
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Total Enzyme Measurement: Lyse the cells in the remaining pellet with Triton X-100 to release the total cellular β-hexosaminidase.
-
Enzyme Reaction:
-
In a new 96-well plate, add the supernatant or cell lysate to wells containing the pNAG substrate solution.
-
Incubate for 60-90 minutes at 37°C to allow the enzymatic reaction to proceed.[11]
-
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition: (% Release = (Absorbance of Supernatant) / (Absorbance of Supernatant + Absorbance of Lysate) x 100).
In Vivo Itch Model (Scratching Behavior)
Objective: To assess the pruritic (itch-inducing) effect of this compound in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
This compound dissolved in sterile saline.
-
Observation chambers.
-
Video recording equipment (optional but recommended).
Procedure:
-
Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before injection.
-
Injection: Administer an intradermal injection of this compound (typically 10-100 µg in 20-50 µL) into the nape of the neck.[3]
-
Observation: Immediately after injection, observe and record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: Quantify the total number of scratches or the total time spent scratching for each animal. Compare the results between different doses of this compound and a vehicle control group.
In Vivo Inflammation Model (Carrageenan-Induced Paw Edema)
Objective: To evaluate the pro-inflammatory effects of PAR2 activation by this compound in a model of acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound dissolved in sterile saline.
-
1% (w/v) λ-carrageenan suspension in sterile saline.
-
Pletysmometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.
-
Compound Administration: Administer this compound (or a vehicle control) via a suitable route (e.g., intraplantar or systemic) at a predetermined time before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.[6][12][13]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12][13]
-
Data Analysis: Calculate the increase in paw volume/thickness for each animal at each time point compared to its baseline measurement. Compare the extent of edema in the this compound-treated group to the vehicle control group. The percentage of inhibition of edema can also be calculated.
This guide is intended to be a valuable resource for researchers investigating the multifaceted roles of this compound. The provided data, protocols, and diagrams offer a solid foundation for understanding its in vitro and in vivo activities and for designing future experiments.
References
- 1. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Distinct Roles of Two GPCRs, MrgprC11 and PAR2, in Itch and Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protease activated receptor-2 (PAR-2) activating peptide, tc-LIGRLO-NH2, induces protease release from mast cells: role in TNF degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Detecting degranulation via hexosaminidase assay [protocols.io]
- 11. abmgood.com [abmgood.com]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sligrl-NH2
For Immediate Use by Laboratory Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Sligrl-NH2, a PAR2 agonist peptide. While this compound (trifluoroacetate salt) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper laboratory waste management protocols is essential to ensure personnel safety and environmental protection.[1] All procedures must be performed in accordance with local, state, and federal regulations, as well as institutional policies.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to conduct a risk assessment. The Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) indicates no specific hazards, and as such, no special measures are generally required.[1] However, as a matter of good laboratory practice, standard PPE should be worn.
Recommended Personal Protective Equipment:
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect clothing and skin.
Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound should be managed as non-hazardous chemical waste.
Procedure:
-
Segregation: Ensure the solid this compound is not mixed with any hazardous materials.
-
Packaging: Securely seal the original container or a new, clearly labeled container. The label should include the chemical name ("this compound") and state that it is "Non-Hazardous Waste for Disposal."
-
Collection: Dispose of the packaged solid waste through your institution's chemical waste program. Some institutions may permit disposal of small quantities of non-hazardous solids in the regular trash, but this should be confirmed with your Environmental Health and Safety (EHS) department.[2][3]
Disposal of this compound Solutions
Aqueous solutions of this compound, such as those prepared in water, PBS, or other buffers, are considered non-hazardous. Solutions of this compound in organic solvents like DMSO or ethanol should be handled with consideration for the hazards of the solvent.
Aqueous Solutions (e.g., in water or PBS):
-
Volume and Concentration: For small quantities of dilute aqueous solutions, disposal down the sanitary sewer may be permissible, followed by flushing with a copious amount of water.[4] Always verify this with your institution's EHS guidelines, as some facilities have specific restrictions on sewer disposal.[4]
-
pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 5 and 9 before drain disposal.[4]
-
Alternative for Large Volumes: For larger volumes or if drain disposal is not permitted, collect the aqueous waste in a clearly labeled container ("Aqueous Non-Hazardous Waste: this compound") for collection by your institution's waste management service.[4]
Organic Solutions (e.g., in DMSO or Ethanol):
-
Segregation: These solutions must be collected as hazardous chemical waste due to the flammability and potential toxicity of the organic solvent.
-
Collection: Collect in a designated, compatible, and properly sealed waste container labeled with the solvent and solute ("Hazardous Waste: this compound in [Solvent Name]").
-
Disposal: Manage the container through your institution's hazardous waste disposal program. Do not mix incompatible waste streams.[5]
Disposal of Contaminated Labware and Materials
Labware, such as pipette tips, tubes, and flasks, as well as materials like gloves and paper towels contaminated with this compound, should be disposed of based on the nature of the contamination.
Procedure:
-
Decontamination: Whenever possible, decontaminate reusable glassware by washing with a suitable solvent and detergent.
-
Solid Waste: For disposable items lightly contaminated with this compound (especially in its solid form or in aqueous solutions), these can typically be disposed of in the regular laboratory trash or a designated container for non-hazardous solid waste.[2]
-
Sharps: Needles or other sharps contaminated with this compound should be placed in a designated sharps container for disposal as medical waste.
-
Gross Contamination: Items with significant amounts of this compound should be treated as chemical waste, following the procedures for the solid or liquid form of the peptide.
Summary of Disposal Pathways
The following table summarizes the recommended disposal routes for different forms of this compound waste.
| Waste Type | Recommended Disposal Pathway |
| Unused/Expired Solid this compound | Package in a sealed, labeled container and dispose of through the institutional chemical waste program as non-hazardous waste. |
| Aqueous this compound Solutions | Small quantities of dilute solutions may be eligible for drain disposal with ample water, pending institutional approval. Otherwise, collect in a labeled container for non-hazardous aqueous waste pickup.[4] |
| Organic this compound Solutions | Collect in a designated hazardous waste container, segregated by solvent type, for disposal through the institutional hazardous waste program. |
| Contaminated Labware (non-sharps) | Dispose of in the regular laboratory trash or designated non-hazardous solid waste stream. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Flowchart.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
